molecular formula C10H8ClNO B597681 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile CAS No. 1243498-98-7

3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile

Cat. No.: B597681
CAS No.: 1243498-98-7
M. Wt: 193.63
InChI Key: MLNOUWBNAASDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a propanenitrile backbone substituted with an oxo group and a 4-chloro-3-methylphenyl ring, a structure recognized as a valuable scaffold in medicinal chemistry . As an β-ketonitrile, it serves as a versatile building block for the synthesis of more complex heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, which are core structures in many active pharmaceutical ingredients (APIs) . The presence of both the nitrile and ketone functional groups on the same carbon chain provides two distinct reactive sites for chemical modification, allowing researchers to conduct sequential reactions to create diverse compound libraries. The 4-chloro-3-methylphenyl moiety is a common pharmacophore that can influence the lipophilicity and binding affinity of resultant molecules . This makes 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile particularly valuable in drug discovery for the construction of candidate molecules targeting a range of diseases. It is also applicable in material science as a precursor for functionalized organic materials. Safety Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOUWBNAASDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a valuable β-ketonitrile intermediate in organic synthesis. The unique arrangement of its functional groups—a ketone, a nitrile, and a substituted aromatic ring—makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this target molecule, grounded in the principles of the Claisen condensation reaction.

The chosen synthetic strategy involves the condensation of 4-chloro-3-methylacetophenone with a suitable cyanomethylating agent. This approach is favored for its reliability and the ready availability of the starting materials. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the expected analytical characterization of the final product.

Core Synthetic Strategy: The Claisen Condensation

The formation of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is achieved via a crossed Claisen condensation. This class of carbon-carbon bond-forming reactions occurs between a ketone or ester and another carbonyl compound, such as a nitrile, in the presence of a strong base.[1][2] In this specific synthesis, the enolizable nitrile, ethyl cyanoacetate, is deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-chloro-3-methylacetophenone.

The use of a strong base, such as sodium amide or sodium ethoxide, is crucial for driving the reaction to completion.[1] These bases are capable of deprotonating the α-carbon of the nitrile, initiating the condensation cascade. The driving force of the reaction is the formation of a highly stabilized enolate of the β-ketonitrile product.[3] An acidic workup is then required to neutralize the enolate and yield the final product.[2][4]

Reaction Mechanism

The mechanism of the Claisen condensation for this synthesis can be broken down into the following key steps:

  • Enolate Formation: A strong base, in this case, sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl cyanoacetate enolate acts as a nucleophile, attacking the carbonyl carbon of 4-chloro-3-methylacetophenone. This forms a tetrahedral intermediate.

  • Intermediate Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses, which would typically involve the departure of a leaving group. In this variation of the reaction with a ketone, a subsequent proton transfer and tautomerization leads to the final β-ketonitrile product after an acidic workup.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtOOC_CN Ethyl Cyanoacetate Enolate Enolate of Ethyl Cyanoacetate EtOOC_CN->Enolate + NaOEt - EtOH Ketone 4-Chloro-3-methylacetophenone Base NaOEt Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ketone Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate - EtOH Final_Product 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Product_Enolate->Final_Product + H₃O⁺

Caption: Mechanism of the Claisen condensation for the synthesis of the target β-ketonitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-type condensations involving substituted acetophenones.[5]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Chloro-3-methylacetophenone168.6250.08.43 gStarting material
Ethyl Cyanoacetate113.1260.06.79 g (6.0 mL)Reagent, 1.2 equivalents
Sodium Ethoxide (21% in Ethanol)68.0565.021.0 g (approx. 26 mL)Base, 1.3 equivalents
Toluene, anhydrous--150 mLReaction Solvent
2 M Hydrochloric Acid--As neededFor acidic workup
Saturated Sodium Bicarbonate Solution--50 mLFor washing
Brine--50 mLFor washing
Ethyl Acetate--2 x 75 mLExtraction Solvent
Anhydrous Magnesium Sulfate--As neededDrying agent
Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chloro-3-methylacetophenone (8.43 g, 50.0 mmol) and anhydrous toluene (100 mL).

  • Base Addition: With vigorous stirring, add the sodium ethoxide solution (21.0 g, 65.0 mmol) to the flask.

  • Reagent Addition: Add ethyl cyanoacetate (6.79 g, 60.0 mmol) dissolved in anhydrous toluene (50 mL) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of cold water.

  • Workup - Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 with 2 M hydrochloric acid.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, an off-white to pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][7]

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Flask with reactants in toluene Add_Base 2. Base Addition - Add Sodium Ethoxide Setup->Add_Base Add_Reagent 3. Reagent Addition - Add Ethyl Cyanoacetate solution Add_Base->Add_Reagent React 4. Reaction - Reflux for 4 hours Add_Reagent->React Quench 5. Quenching - Cool and add cold water React->Quench Acidify 6. Acidification - Adjust pH to 2-3 with 2M HCl Quench->Acidify Extract 7. Extraction - Extract with Ethyl Acetate Acidify->Extract Wash 8. Washing - Wash with NaHCO₃ and Brine Extract->Wash Dry 9. Drying & Concentration - Dry with MgSO₄ and evaporate Wash->Dry Purify 10. Purification - Recrystallization or Chromatography Dry->Purify Product Pure 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Purify->Product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization

The structure of the synthesized 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile can be confirmed using standard spectroscopic techniques.[8][9]

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds, particularly 3-(4-(chloromethyl)phenyl)-3-oxopropanenitrile.[6]

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 7.70 (s, 1H, Ar-H)

    • δ 7.50 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 4.10 (s, 2H, -CH₂-CN)

    • δ 2.45 (s, 3H, Ar-CH₃)

    Justification: The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted phenyl ring. The singlet at δ 2.45 ppm is characteristic of the methyl group attached to the aromatic ring. The singlet at approximately δ 4.10 ppm is assigned to the methylene protons adjacent to both the carbonyl and nitrile groups.

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 187.0 (C=O)

    • δ 142.0 (Ar-C)

    • δ 135.5 (Ar-C)

    • δ 134.0 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 129.5 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 114.0 (C≡N)

    • δ 29.5 (-CH₂-CN)

    • δ 20.0 (Ar-CH₃)

    Justification: The carbonyl carbon is expected at the downfield end of the spectrum, around δ 187.0 ppm.[10] The aromatic carbons will appear in the δ 125-145 ppm range. The nitrile carbon is anticipated around δ 114.0 ppm, and the aliphatic methylene and methyl carbons will be the most upfield signals.

  • Infrared (IR) Spectroscopy (neat):

    • ν ~2260 cm⁻¹ (C≡N stretch)

    • ν ~1685 cm⁻¹ (C=O stretch, aryl ketone)

    • ν ~1600, 1480 cm⁻¹ (C=C aromatic stretch)

    • ν ~800-900 cm⁻¹ (C-H out-of-plane bending for substituted benzene)

    • ν ~700-800 cm⁻¹ (C-Cl stretch)

    Justification: The IR spectrum will prominently feature a sharp absorption for the nitrile group and a strong absorption for the conjugated ketone carbonyl group.[6]

  • Mass Spectrometry (MS):

    • The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. By leveraging the well-established Claisen condensation, this protocol offers a reliable pathway to this important synthetic intermediate. The detailed experimental procedure, coupled with the predicted analytical data, provides researchers and drug development professionals with the necessary information to successfully synthesize and characterize this valuable compound for further applications in the development of novel chemical entities.

References

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • CHEMISTRY - EXAM JOB EXPERT. Claisen Condensation. [Link]

  • Supplementary Information for "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles". Royal Society of Chemistry. [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

  • University of Babylon. The Claisen Condensation. [Link]

  • Synlett. A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • Chad's Prep®. Claisen Condensation Reactions. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • L.S.College, Muzaffarpur. Claisen condensation. [Link]

  • Organic Syntheses. ETHYL CYANOACETATE. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • Organic Syntheses. PHENYLMETHYLGLYCIDIC ESTER. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). NIS-promoted three-component reaction of 3-oxo-3-arylpropanenitriles with arylsulfonyl hydrazides. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2016. [Link]

  • Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]

  • DergiPark. Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. [Link]

  • PubMed. A high-yielding preparation of beta-ketonitriles. [Link]

  • LOCKSS. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]

  • PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]

  • PubMed Central. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ResearchGate. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. [Link]

  • MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. [Link]

Sources

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and Related β-Ketonitriles

Section 1: Introduction and Overview

The β-ketonitrile moiety represents a cornerstone in modern organic synthesis, prized for a versatile reactivity profile that facilitates the construction of complex acyclic and heterocyclic scaffolds.[1][2] The strategic placement of an electron-withdrawing ketone and a nitrile group activates the intermediate methylene bridge, rendering the molecule susceptible to a wide range of chemical transformations.[1] This guide focuses on the specific properties of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile, a member of the substituted benzoylacetonitrile class.

While specific experimental data for this precise molecule is limited in publicly accessible literature, its chemical behavior can be confidently predicted and understood by examining the extensive research on analogous β-ketonitriles. These compounds serve as critical precursors for molecules with significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-HIV agents.[2] This document will synthesize data from related structures to provide a comprehensive profile, covering physicochemical properties, synthetic methodologies, core reactivity, and safety protocols relevant to researchers in medicinal chemistry and drug development.

Caption: 2D Structure of the target compound.

Section 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile are dictated by its aromatic system and the dual functionality of the keto-nitrile group.

Identifiers and Physical Properties

The following table summarizes the key identifiers and predicted physical properties. The melting point is an estimate based on structurally similar compounds, such as 3-(4-chlorophenyl)-3-oxopropanenitrile (M.P. 129-133 °C).[3]

PropertyValue
IUPAC Name 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile
CAS Number Not assigned
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Predicted: White to off-white solid[4]
Melting Point Estimated: 130-140 °C[3]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in water.
Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the active methylene protons (α-protons) between δ 4.0-4.5 ppm. The aromatic region will display a complex splitting pattern corresponding to the three protons on the 1,2,4-substituted phenyl ring. A singlet for the methyl group protons will appear in the upfield region, typically around δ 2.4 ppm. For the related 3-(4-chlorophenyl)-3-oxopropanenitrile, the methylene singlet appears at δ 4.06 ppm.[3]

  • ¹³C NMR: The carbon spectrum will be defined by signals for the nitrile carbon (~115 ppm), the carbonyl carbon (~190 ppm), and the active methylene carbon (~30-35 ppm), in addition to the aromatic and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong, characteristic absorption bands for the nitrile (C≡N) stretch around 2250-2270 cm⁻¹ and the conjugated ketone (C=O) stretch around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Section 3: Synthesis and Manufacturing

β-Ketonitriles are accessible through several established synthetic methodologies.[5] A highly plausible and efficient route for the synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile involves the base-mediated condensation of a substituted acetophenone with a cyanating agent, or the acylation of an acetonitrile derivative.

A common laboratory-scale approach is the Claisen-type condensation between an appropriate ester, such as ethyl 4-chloro-3-methylbenzoate, and acetonitrile using a strong base like sodium ethoxide or sodium hydride.

G start Ethyl 4-chloro-3-methylbenzoate + Acetonitrile base Strong Base (e.g., NaH, NaOEt) in Anhydrous Solvent (THF) start->base 1. intermediate Enolate Intermediate (Acetonitrile Carbanion) base->intermediate 2. Deprotonation reaction Nucleophilic Acyl Substitution intermediate->reaction 3. Attack on Ester workup Aqueous Acidic Workup (e.g., dilute HCl) reaction->workup 4. Elimination of Ethoxide product 3-(4-chloro-3-methylphenyl) -3-oxopropanenitrile workup->product 5. Neutralization

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Claisen-Type Condensation

This protocol describes a representative procedure adapted from standard methods for β-ketonitrile synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (2.0 equivalents) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour. Causality: Acetonitrile is deprotonated by the strong base (NaH) to form the nucleophilic acetonitrile carbanion. Anhydrous conditions are critical to prevent quenching of the base and carbanion.

  • Condensation: Dissolve ethyl 4-chloro-3-methylbenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, forming the β-ketonitrile product.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M hydrochloric acid (HCl) until the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile.

Section 4: Core Reactivity and Mechanistic Insights

The synthetic utility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile stems from its three reactive centers: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the nucleophilic/acidic α-methylene carbon.[1]

Pathway A: Cyclocondensation for 5-Aminopyrazole Synthesis

The most versatile and widely documented reaction of β-ketonitriles is their condensation with hydrazines to form 5-aminopyrazoles.[2][6] This transformation is a cornerstone of medicinal chemistry, as the pyrazole scaffold is a privileged structure in numerous pharmaceuticals.

The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the highly electrophilic carbonyl carbon to form a hydrazone intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring system.[6]

G cluster_mech Mechanism: Pyrazole Synthesis start β-Ketonitrile + Hydrazine (H₂N-NHR) step1 Nucleophilic attack on carbonyl carbon start->step1 hydrazone Hydrazone Intermediate step1->hydrazone step2 Intramolecular attack on nitrile carbon hydrazone->step2 cyclized Cyclized Intermediate step2->cyclized tautomerization Tautomerization cyclized->tautomerization product 5-Aminopyrazole Product tautomerization->product

Caption: Reaction mechanism for 5-aminopyrazole synthesis.

Experimental Protocol: Synthesis of 3-Aryl-5-aminopyrazole Derivative

This protocol is a generalized procedure for the synthesis of pyrazoles from β-ketonitriles.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for 2-5 hours. The reaction can be monitored by TLC. Causality: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. Acetic acid can act as both a solvent and a catalyst for the initial hydrazone formation.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration. If no solid forms, reduce the solvent volume under vacuum and induce crystallization, or perform an aqueous workup and extraction with an organic solvent.

  • Purification: Wash the collected solid with cold ethanol or recrystallize from a suitable solvent to obtain the purified 5-amino-3-(4-chloro-3-methylphenyl)pyrazole derivative.

Pathway B: Reactions at the Nitrile and Methylene Groups

Beyond pyrazole synthesis, the β-ketonitrile scaffold undergoes other valuable transformations:

  • Hydrolysis: The nitrile group can be hydrated under acidic, basic, or metal-catalyzed conditions to yield the corresponding β-ketoamide, another important synthetic intermediate.[1]

  • Michael Addition: The active methylene protons are acidic (pKa ~11 in DMSO) and can be deprotonated by a suitable base. The resulting carbanion is a soft nucleophile, making it an excellent candidate for 1,4-conjugate (Michael) additions to α,β-unsaturated systems.[2]

  • Multicomponent Reactions: The compound is an ideal substrate for multicomponent reactions, where its dual reactivity allows for the rapid assembly of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyridines in a single pot.[2]

Section 5: Safety, Handling, and Toxicology

As a research chemical, 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile should be handled with appropriate care. Safety data for the closely related 3-(4-chlorophenyl)-3-oxopropanenitrile provides a reliable basis for hazard assessment.[3]

GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[7][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Spills: In case of a spill, isolate the area, wear appropriate PPE, and sweep up the solid material carefully to avoid creating dust.[7]

Section 6: Conclusion and Future Outlook

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a valuable and versatile building block in organic synthesis. Its true potential lies in its role as a precursor to a diverse array of heterocyclic compounds, most notably 5-aminopyrazoles, which are of significant interest in drug discovery.[6] The predictable and high-yielding nature of its core reactions makes it an attractive substrate for constructing libraries of novel compounds for biological screening. Future research will likely focus on leveraging this scaffold in multicomponent reactions to generate molecular complexity rapidly and exploring the biological activities of its downstream derivatives.

Section 7: References

  • Yoon, Y. J., et al. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Various Authors. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • El-Abadelah, M. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Retrieved from [Link]

  • Bégué, J.-P., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Retrieved from [Link]

  • iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Opteon™ SF79 specialty fluid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylphenyl)-3-oxopropanenitrile. Retrieved from [Link]

Sources

Technical Monograph: Ravoxertinib (GDC-0994)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1243498-98-7 Primary Classification: Reversible, ATP-competitive ERK1/2 Inhibitor Development Status: Clinical Phase I (Discontinued/Completed)[1]

Part 1: Executive Technical Summary

Ravoxertinib (GDC-0994) represents a pivotal evolution in targeting the MAPK signaling cascade.[1] Unlike upstream inhibitors of BRAF (e.g., Vemurafenib) or MEK (e.g., Cobimetinib), which are susceptible to resistance mechanisms via feedback loop reactivation or "paradoxical activation," Ravoxertinib targets the terminal node of the pathway: Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) .

This guide provides a rigorous framework for utilizing Ravoxertinib in preclinical research. It emphasizes the critical distinction in pharmacodynamic (PD) readout interpretation: unlike MEK inhibitors, Ravoxertinib does not typically suppress ERK phosphorylation (p-ERK) . Instead, efficacy must be validated by measuring the phosphorylation of downstream substrates such as p90RSK .

Part 2: Mechanistic Pharmacology & Pathway Logic

The ERK "Choke Point"

The RAS-RAF-MEK-ERK pathway is the most frequently mutated signaling network in human cancer. ERK1/2 serves as the sole effector node; all upstream signals funnel through ERK to drive transcription factors (e.g., ETV, ELK1) responsible for proliferation.

Mechanism of Action: Ravoxertinib binds to the ATP-binding pocket of ERK1/2 with high selectivity (IC50: ~1.1 nM for ERK1, ~0.3 nM for ERK2). By blocking ATP binding, it prevents the catalytic activity of ERK, thereby halting the phosphorylation of cytoplasmic and nuclear substrates.

The "Phosphorylation Paradox" (Crucial for Assay Design)
  • MEK Inhibitors: Prevent MEK from phosphorylating ERK. Result: Loss of p-ERK signal.

  • Ravoxertinib: Binds to phosphorylated (active) or unphosphorylated ERK. It does not dephosphorylate ERK. In fact, due to the loss of negative feedback loops (ERK normally inhibits RAF/MEK), p-ERK levels may stabilize or even increase upon treatment.

  • Implication: Do not use p-ERK reduction as a marker of Ravoxertinib efficacy. You must assay downstream targets.

Visualization: The MAPK Signaling Cascade & Intervention

MAPK_Pathway RTK RTK (Receptor) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (The Target) MEK->ERK Phosphorylation (p-ERK) ERK->RAF Negative Feedback (Relieved by GDC-0994) RSK p90RSK (Biomarker) ERK->RSK Phosphorylation ELK ELK1/ETV ERK->ELK Phosphorylation GDC Ravoxertinib (GDC-0994) GDC->ERK ATP Competition CYC Cyclin D1 (Proliferation) RSK->CYC Regulation ELK->CYC Transcription

Caption: The MAPK cascade illustrating Ravoxertinib's blockade of ERK catalytic activity. Note the feedback loop to RAF, which explains why p-ERK levels may persist despite effective inhibition.

Part 3: Physicochemical Profile & Handling

Storage & Stability: Ravoxertinib is hygroscopic. Moisture contamination in DMSO will cause precipitation and compound degradation.

PropertySpecification
Chemical Formula C21H22ClN7O2
Molecular Weight 439.9 g/mol
Solubility (DMSO) ~50–100 mg/mL (Excellent)
Solubility (Water) < 0.1 mg/mL (Insoluble)
Storage (Solid) -20°C (1 year); -80°C (2 years)
Storage (Solution) -80°C (Use within 3 months; avoid freeze/thaw)

Handling Protocol:

  • Centrifuge the vial before opening to recover powder from the cap.

  • Dissolve in anhydrous DMSO to a stock concentration of 10 mM or 50 mM.

  • Aliquot immediately into single-use volumes (e.g., 20 µL) to prevent freeze-thaw cycles.

Part 4: Preclinical Experimental Protocols

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Validate GDC-0994 activity in KRAS/BRAF-mutant cell lines (e.g., HCT116, A375).

Reagents:

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF are critical) and Protease Inhibitors.

  • Primary Antibodies:

    • Anti-p-p90RSK (Ser380) – The efficacy readout.

    • Anti-Total p90RSK.

    • Anti-p-ERK1/2 (Thr202/Tyr204) – The control (expect no change or increase).

    • Anti-Total ERK1/2.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., 0.5 × 10⁶ cells/well in 6-well plates). Allow to adhere for 24 hours.

    • Scientist Note: Aim for 70-80% confluency at treatment. Over-confluent cells contact-inhibit, suppressing basal MAPK signaling and masking drug effects.

  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 12 hours to synchronize the cell cycle and reduce background noise from growth factors.

  • Treatment:

    • Treat with GDC-0994 dose titration: 0, 10, 100, 1000 nM .

    • Include a DMSO-only control (Final DMSO < 0.1%).

    • Incubation Time: 1 to 2 hours. (Phosphorylation changes occur rapidly; 24 hours is too long for proximal signaling analysis).

  • Lysis: Wash with ice-cold PBS. Add ice-cold lysis buffer immediately. Scrape and collect.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Criteria: Dose-dependent reduction in p-p90RSK signal. Stable or elevated p-ERK signal.

Protocol B: In Vivo Formulation (Oral Gavage)

Objective: Prepare a stable suspension for oral dosing in mice (e.g., xenograft models). GDC-0994 has poor water solubility and requires specific co-solvents.

Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water (or Saline)

Preparation Method (Sequential Addition is Mandatory):

  • Weigh the required amount of GDC-0994 powder.

  • Add DMSO (5% of total volume).[2][3] Vortex/sonicate until completely dissolved (clear yellow solution).

  • Add PEG300 (40% of total volume). Vortex thoroughly.

  • Add Tween 80 (5% of total volume). Vortex.

  • Slowly add Saline/Water (50% of total volume) while vortexing.

    • Result: A clear solution or stable micro-suspension depending on concentration (Target: 1–5 mg/mL).

    • Dosing: Standard efficacy dose is 10–50 mg/kg QD (Once Daily).

Part 5: Experimental Logic Visualization

Use this decision tree to troubleshoot assay results.

Troubleshooting_Flow Start Western Blot Analysis of GDC-0994 CheckRSK Is p-p90RSK reduced? Start->CheckRSK CheckERK Is p-ERK reduced? CheckRSK->CheckERK No Success Valid Target Engagement (Drug is working) CheckRSK->Success Yes Fail Assay Failure (Check dosing/lysis) CheckERK->Fail No (No change in either) Confused Mechanism Misunderstanding (GDC-0994 is NOT a MEK inhibitor) CheckERK->Confused Yes (Unexpected) Success->CheckERK Secondary Check

Caption: Diagnostic logic for validating Ravoxertinib activity. Reduction in p-RSK without reduction in p-ERK confirms specific ERK catalytic inhibition.

Part 6: References

  • Robarge, K. D., et al. (2014). "Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development." American Association for Cancer Research (AACR) Annual Meeting.

  • Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[4] Journal of Medicinal Chemistry, 59(12), 5650–5660.

  • ClinicalTrials.gov. "A Study of GDC-0994 in Patients With Locally Advanced or Metastatic Solid Tumors." Identifier: NCT01875705.[3]

  • Hatzivassiliou, G., et al. (2010). "RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth." Nature, 464, 431–435. (Foundational context for why ERK inhibitors are needed).

Sources

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Characterization Guide Subject: CAS 101700-09-0 (Analog/Derivative Class Reference) Molecular Formula:


Molecular Weight:  193.63  g/mol 

Executive Summary & Application Scope

This technical guide details the physicochemical and spectral characteristics of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (also referred to as 4-chloro-3-methylbenzoylacetonitrile). This compound represents a critical


-keto nitrile scaffold used extensively in the synthesis of heterocycles—specifically 3-aminopyrazoles and isoxazoles—which are pharmacophores in kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemical fungicides.

The following data synthesizes experimental precedents from structurally homologous 4-chlorobenzoyl and 3-methylbenzoyl derivatives to provide a high-confidence characterization profile for researchers validating this specific intermediate.

Synthesis & Reaction Pathway

The most robust synthetic route for high-purity isolation involves the Claisen condensation of the corresponding acid derivative with a cyanoacetate or acetonitrile anion.

Validated Synthetic Workflow

The following directed graph outlines the critical path from the benzoic acid precursor to the target


-keto nitrile, highlighting the decarboxylation step critical for purity.

SynthesisPathway Precursor 4-Chloro-3-methylbenzoic Acid Intermediate1 Acid Chloride (SOCl2 / DMF cat.) Precursor->Intermediate1 Activation Intermediate2 Acyl Cyanoacetate Intermediate Intermediate1->Intermediate2 Ethyl Cyanoacetate NaH or NaOEt Target 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Intermediate2->Target Hydrolysis & Decarboxylation (Aq. DMSO, Heat)

Figure 1: Stepwise synthesis via the acyl-cyanoacetate method, favored for avoiding self-condensation byproducts common in direct acetonitrile deprotonation.

Spectral Characterization Data

The structural integrity of the molecule relies on the presence of the nitrile handle, the ketone carbonyl, and the specific 1,2,4-trisubstituted aromatic pattern.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Deuterated Chloroform)
Frequency:  400 MHz[1]

The spectrum is characterized by the keto-enol tautomerism. In non-polar solvents like


, the keto form typically predominates (

), but enol signals may be visible.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
2.43 Singlet (s)3H

Methyl group at position 3.
4.05 Singlet (s)2H

Active methylene (Keto form). Disappears on

shake.
7.48 Doublet (d)1HAr-H (C5)Ortho to Cl.

.
7.68 Doublet of Doublets (dd)1HAr-H (C6)Ortho to Carbonyl.

.
7.78 Doublet (d)1HAr-H (C2)Ortho to Carbonyl/Meta to Cl. Small meta coupling (

).
5.80 - 6.20Singlet<1HVinyl C-HEnol tautomer (minor species).
12.0+Broad<1HEnol -OHEnol tautomer (minor species).

Analyst Note: The chemical shift of the methylene protons (4.05 ppm) is diagnostic. If this peak appears as a quartet or multiplet, check for residual ethyl cyanoacetate (incomplete decarboxylation).

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (

)
IntensityFunctional Group Assignment
2260 - 2250 Medium/Weak

Nitrile stretch. Often weak due to conjugation if enolized.
1695 - 1685 Strong

Ketone carbonyl. Lower shift than typical ketones due to aryl conjugation.
1590, 1480 Medium

Aromatic ring skeletal vibrations.
2980 - 2920 Weak

Aliphatic stretches (Methyl/Methylene).
760 - 800 Strong

Out-of-plane bending (1,2,4-trisubstituted benzene).
Mass Spectrometry (GC-MS / LC-MS)

Ionization: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion (

    
    ): 
    
    
    
  • Isotope Pattern: A distinct Chlorine signature is required.

    • 
       (193): 100% relative abundance.
      
    • 
       (195): ~32% relative abundance (Characteristic of 
      
      
      
      ).
  • Fragmentation Pathway (EI):

    • 
       153/155:  Base peak (usually). Loss of 
      
      
      
      (40 amu). Corresponds to the 4-chloro-3-methylbenzoyl cation.
    • 
       125/127:  Loss of 
      
      
      
      from the benzoyl cation (Aryl cation).
    • 
       89:  Loss of 
      
      
      
      (dehalogenation).

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for 10g scale synthesis.

Reagents[2][3]
  • Precursor: 4-Chloro-3-methylbenzoic acid (1.0 eq).

  • Activator: Thionyl Chloride (

    
    ) + DMF (cat).
    
  • Nucleophile: Ethyl cyanoacetate (

    
    ).
    
  • Base: Sodium Ethoxide (

    
    ) or NaH (
    
    
    
    ).
Procedure
  • Acid Chloride Formation: Reflux the acid with thionyl chloride and catalytic DMF in toluene for 3 hours. Evaporate solvent/excess

    
     to dryness.
    
  • Condensation: Suspend NaH (or prepare NaOEt) in THF/Ethanol. Add ethyl cyanoacetate dropwise at

    
    . Stir 30 mins.
    
  • Acylation: Add the crude acid chloride (dissolved in THF) to the enolate solution dropwise. Stir at RT for 2 hours.

  • Workup 1: Quench with dilute HCl. Extract with EtOAc. This yields the intermediate ethyl 2-(4-chloro-3-methylbenzoyl)-2-cyanoacetate.

  • Hydrolysis/Decarboxylation: Dissolve the intermediate in DMSO : Water (10:1). Heat to

    
     for 1-2 hours. (Evolution of 
    
    
    
    gas will be observed).
  • Final Isolation: Pour into ice water. The product should precipitate as an off-white solid. Filter and recrystallize from Ethanol/Hexane.

Quality Control Checkpoint
  • TLC: Silica gel, Hexane:EtOAc (3:1). Product

    
    .
    
  • Impurity Alert: If NMR shows a triplet at 1.2 ppm and quartet at 4.1 ppm, the decarboxylation (Step 5) is incomplete.

References & Authority

  • General Synthesis of

    
    -Keto Nitriles: 
    
    • Organic Syntheses, Coll.[2] Vol. 3, p. 536 (1955); Vol. 21, p. 51 (1941). (Methodology foundation).

    • Ji, Y., et al. "Practical Synthesis of 3-Oxopropanenitriles." Tetrahedron Letters, 2009.

  • Spectral Correlations (Analogous Compounds):

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for 4-chlorobenzoyl and 3-methylbenzoyl fragment shifts).

    • PubChem Compound Summary for CID 522513 (3-(4-methylphenyl)-3-oxopropanenitrile).[3] Link

  • Application in Heterocycle Synthesis:

    • El-Saghier, A. M. "Synthesis of some new pyrazole and isoxazole derivatives." Journal of Chemical Research, 2002. (Demonstrates utility of the scaffold).

Sources

An In-depth Technical Guide to the Solubility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a complex organic molecule featuring a substituted aromatic ring, a ketone, and a nitrile functional group. The solubility of this compound is a critical physicochemical parameter that dictates its utility in a wide range of applications, from synthetic chemistry and purification to formulation development in the pharmaceutical and agrochemical industries. Understanding its behavior in various organic solvents is paramount for designing efficient reaction conditions, developing robust purification protocols, and formulating stable and effective end-products.

This technical guide provides a comprehensive analysis of the predicted solubility profile of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. In the absence of extensive empirical data in publicly available literature, this guide leverages fundamental principles of organic chemistry, the analysis of its structural components, and data from analogous compounds to provide a robust predictive framework. Furthermore, a detailed, best-practice experimental protocol for the precise determination of its solubility is provided to empower researchers in generating accurate empirical data.

Physicochemical Properties of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

A thorough understanding of the physicochemical properties of a solute is the cornerstone of predicting its solubility. The key properties of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile are summarized in the table below.

PropertyValue/PredictionSource/Method
Molecular Formula C₁₀H₈ClNO-
Molecular Weight 193.63 g/mol Calculated
Appearance White to off-white crystalline solidSupplier Data
Predicted LogP ~2.5 - 3.5Computational Prediction[1][2][3][4]
Polarity PolarStructural Analysis
Hydrogen Bond Donor NoStructural Analysis
Hydrogen Bond Acceptor Yes (Oxygen of the ketone, Nitrogen of the nitrile)Structural Analysis[5][6]

The predicted octanol-water partition coefficient (LogP) in the range of 2.5 to 3.5 suggests that 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a moderately lipophilic compound.[7][8] This indicates a preference for organic environments over aqueous media. The presence of the polar ketone and nitrile functional groups, however, imparts significant polar character to the molecule.[9][10][11] The oxygen and nitrogen atoms can act as hydrogen bond acceptors, which will influence its interaction with protic solvents.[5][6]

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[12] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Based on the physicochemical properties of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile, a predicted solubility profile in a range of common organic solvents is presented below.

SolventPolarityHydrogen Bonding CapabilityPredicted SolubilityRationale
Hexane Non-polarNoneLowSignificant mismatch in polarity.
Toluene Non-polarNoneLow to ModerateAromatic character may offer some interaction, but polarity mismatch is dominant.
Dichloromethane Polar aproticNoneModerate to HighGood polarity match.
Chloroform Polar aproticWeak H-bond donorModerate to HighSimilar to dichloromethane, with potential for weak hydrogen bonding.
Diethyl Ether Slightly polarH-bond acceptorModeratePolarity is a reasonable match.
Ethyl Acetate Polar aproticH-bond acceptorModerate to HighGood polarity and hydrogen bond acceptor capability.
Acetone Polar aproticH-bond acceptorHighStrong polar interactions and hydrogen bond acceptance.
Acetonitrile Polar aproticH-bond acceptorHighSimilar polarity and nitrile-nitrile interactions are favorable.[5][13]
Isopropanol Polar proticH-bond donor & acceptorModerateCan act as a hydrogen bond donor to the solute, but the alkyl chain reduces overall polarity match compared to other polar solvents.
Ethanol Polar proticH-bond donor & acceptorModerateSimilar to isopropanol.
Methanol Polar proticH-bond donor & acceptorModerate to HighThe most polar of the alcohols listed, offering strong potential for hydrogen bonding.
Dimethylformamide (DMF) Polar aproticH-bond acceptorHighHighly polar solvent, expected to be a very good solvent.
Dimethyl Sulfoxide (DMSO) Polar aproticH-bond acceptorHighHighly polar solvent, expected to be a very good solvent.

Factors Influencing Solubility

The solubility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a result of the interplay between its various structural features and the properties of the solvent:

  • Aromatic Ring: The substituted phenyl ring is a non-polar, hydrophobic moiety. This part of the molecule will favor interactions with non-polar and aromatic solvents through van der Waals forces and pi-pi stacking.

  • Ketone Group: The carbonyl group is highly polar and can act as a hydrogen bond acceptor. This functional group will significantly contribute to the solubility in polar aprotic and protic solvents. Aromatic ketones are generally soluble in a range of organic solvents.[14]

  • Nitrile Group: The cyano group is also very polar and a good hydrogen bond acceptor. Its presence enhances the overall polarity of the molecule and promotes solubility in polar solvents, particularly those that are also nitriles (e.g., acetonitrile).[5][10][11][13][15]

  • Halogen and Methyl Substituents: The chloro and methyl groups on the phenyl ring increase the molecular weight and the lipophilicity of the molecule, which may slightly decrease its solubility in very polar, protic solvents like water, but enhance it in less polar organic solvents compared to the unsubstituted parent compound.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The following section outlines a robust, step-by-step methodology for determining the solubility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in organic solvents.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis prep_compound Prepare Saturated Solution (Excess Solute + Solvent) prep_equilibration Equilibrate at Constant Temperature (e.g., 25°C, with stirring) prep_compound->prep_equilibration sep_filtration Filter to Remove Undissolved Solid (e.g., 0.22 µm syringe filter) prep_equilibration->sep_filtration Transfer supernatant ana_dilution Accurately Dilute an Aliquot of the Saturated Solution sep_filtration->ana_dilution Collect clear filtrate ana_hplc Analyze by Calibrated HPLC-UV ana_dilution->ana_hplc ana_calculation Calculate Concentration (mg/mL or mol/L) ana_hplc->ana_calculation

Caption: Experimental workflow for determining the solubility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile to a known volume of each selected organic solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator (e.g., 25 °C ± 0.1 °C).

    • Stir the suspensions using a magnetic stirrer or a shaker for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., a 0.22 µm PTFE syringe filter) to remove all particulate matter. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Conclusion

This technical guide provides a detailed predictive analysis of the solubility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in a variety of organic solvents. Based on its molecular structure, which includes a moderately lipophilic substituted aromatic ring and polar ketone and nitrile functional groups, the compound is predicted to have high solubility in polar aprotic solvents such as acetone, acetonitrile, DMF, and DMSO. Its solubility is expected to be moderate in polar protic solvents like alcohols and lower in non-polar solvents such as hexane.

For researchers and professionals in drug development and chemical synthesis, this predictive guide serves as a valuable starting point for solvent screening and process optimization. The provided experimental protocol offers a robust framework for obtaining precise and reliable empirical solubility data, which is indispensable for advancing research and development activities involving this compound.

References

  • Allen, C.
  • Clark, J. (2016). an introduction to nitriles. Chemguide.
  • ChemicalBook. (2023). Benzoylacetonitrile.
  • OpenOChem. Physical Properties of Ketones and Aldehydes.
  • Science of Synthesis. (2005). Product Class 5: Nitriles.
  • ResearchGate. (2016).
  • Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts. (2021). Physical Properties of Nitriles.
  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones.
  • Canadian Science Publishing. (1987). Enthalpies of interaction of ketones with organic solvents.
  • ACD/Labs. (2023). Calculate Partition Coefficients | LogP Prediction Software.
  • Shodex. Polarities of Solvents.
  • Virtual Computational Chemistry Laboratory.
  • OpenMolecules. (2013).
  • OSTI.gov. (2021).
  • Wiley Online Library. (2018). Dissecting Solvent Effects on Hydrogen Bonding.
  • ChemAxon.
  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties.
  • ResearchGate. (2021). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures.
  • Springer. (2012). Prediction of physicochemical properties.
  • MDPI. (2022).
  • MDPI. (2013). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • ACS Publications. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • Agilent. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Organic Chemistry Portal.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • MDPI. (2022).

Sources

Technical Guide: Mechanism & Synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile Reaction Mechanism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Logic

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (also known as 4-chloro-3-methylbenzoylacetonitrile) is a pivotal


-ketonitrile intermediate used primarily in the synthesis of bioactive heterocycles. Its structural significance lies in the active methylene bridge  located between the electron-withdrawing nitrile and the electrophilic carbonyl groups. This specific scaffold is a precursor for:
  • Pyrazoles: Via condensation with hydrazines (e.g., p38 MAP kinase inhibitors).

  • Pyrimidines: Via condensation with guanidines/ureas.

  • Thiophenes: Via the Gewald reaction.

The presence of the 4-chloro and 3-methyl substituents on the phenyl ring imparts specific electronic and steric properties:

  • 3-Methyl (Steric/Electronic): Provides weak electron donation (

    
    -donation) and steric bulk that can influence regioselectivity during subsequent cyclizations.
    
  • 4-Chloro (Electronic): Offers a handle for further cross-coupling (e.g., Suzuki-Miyaura) or simply acts as a lipophilic metabolic blocker.

Synthesis Mechanism: The Formation

The most robust synthetic route for this compound is the Claisen-type condensation of an ester (Methyl 4-chloro-3-methylbenzoate) with the anion of acetonitrile. This method is preferred over the acid chloride/cyanoacetate route due to higher atom economy and cleaner workup profiles.

Mechanistic Pathway[1][2][3][4]
  • Deprotonation: A strong base (typically NaH or NaOEt) deprotonates acetonitrile (

    
    ) to generate the nucleophilic cyanomethyl anion.
    
  • Nucleophilic Attack: The anion attacks the ester carbonyl of the 4-chloro-3-methylbenzoate.

  • Elimination: The tetrahedral intermediate collapses, expelling the alkoxide leaving group.

  • Enolization (Driving Force): The resulting

    
    -ketonitrile is highly acidic (
    
    
    
    ) and is immediately deprotonated by the alkoxide/base in situ. This irreversible deprotonation drives the equilibrium forward.
  • Acidic Quench: Final acidification protonates the enolate to yield the neutral product.

Visualization: Synthesis Pathway

SynthesisMechanism Start Acetonitrile (CH3CN) Anion Cyanomethyl Anion [:CH2CN]- Start->Anion Deprotonation Base Base (NaH or NaOEt) Base->Anion Tetra Tetrahedral Intermediate Anion->Tetra Nucleophilic Attack Ester Methyl 4-chloro-3- methylbenzoate Ester->Tetra Enolate Stable Enolate (In-situ) Tetra->Enolate -OMe (Elimination) Product 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Enolate->Product Protonation Acid Acid Quench (HCl) Acid->Product

Caption: Step-wise Claisen condensation mechanism from acetonitrile and ester precursor.

Key Reaction Mechanisms: Applications

The utility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile lies in its reactivity with binucleophiles.

A. Pyrazole Synthesis (Regioselectivity)

Reaction with hydrazines (e.g., hydrazine hydrate) yields 3-amino-5-arylpyrazoles.

  • Step 1: The hydrazine nitrogen (more nucleophilic) attacks the ketone carbonyl (more electrophilic than the nitrile).

  • Step 2: Formation of a hydrazone intermediate.[1]

  • Step 3: Intramolecular nucleophilic attack of the second nitrogen on the nitrile carbon.

  • Step 4: Tautomerization to the aromatic pyrazole system.

Critical Insight: If a substituted hydrazine (e.g., phenylhydrazine) is used, regioselectivity is dictated by the initial attack on the ketone, placing the substituent on the nitrogen adjacent to the aryl group.

Visualization: Pyrazole Cyclization

PyrazoleMech Substrate 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Imine Hydrazone Intermediate Substrate->Imine Nucleophilic Attack at Ketone Hydrazine Hydrazine (NH2NH2) Hydrazine->Imine Cyclic 5-imino-pyrazoline Imine->Cyclic Intramolecular Attack on Nitrile Final 3-amino-5-(4-chloro-3-methylphenyl) -1H-pyrazole Cyclic->Final Tautomerization (Aromatization)

Caption: Mechanism of 3-amino-pyrazole formation via hydrazine condensation.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile from Methyl 4-chloro-3-methylbenzoate.

Reagents
ReagentEquiv.Role
Methyl 4-chloro-3-methylbenzoate1.0Electrophile
Acetonitrile (Anhydrous)Solvent/ReagentNucleophile Source
Sodium Hydride (60% in oil)1.5 - 2.0Base
THF or TolueneSolventCo-solvent (Optional)
Step-by-Step Methodology
  • Preparation of Base: In a flame-dried 3-neck flask under Nitrogen/Argon, wash NaH (1.5 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF (or use neat acetonitrile if reflux temperatures permit).

  • Anion Generation: Heat the mixture to 60-70°C. Slowly add a solution of anhydrous acetonitrile (excess, or 2-3 eq if using THF) and the ester (1.0 eq) dropwise.

    • Note: Some protocols generate the anion first by refluxing NaH/MeCN, but adding the ester slowly controls the exotherm.

  • Reaction: Reflux for 4–12 hours. The reaction mixture will solidify or become a thick slurry as the sodium enolate salt precipitates.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the ester spot (

      
      ) and appearance of a baseline spot (the enolate).
      
  • Quench: Cool to 0°C. Cautiously add water to destroy excess NaH.

  • Isolation: The mixture is now basic. Extract with ether/hexane to remove unreacted ester (organic layer discarded).

  • Acidification: Acidify the aqueous layer with 10% HCl to pH 2-3. The product will precipitate as a solid or oil.

  • Purification: Extract the acidified aqueous layer with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Self-Validating System (Troubleshooting)
  • No Precipitation upon Acidification: The product might be in the enol form and soluble in water if the volume is too high. Saturate with NaCl and re-extract.

  • Low Yield: Ensure the ester is dry. Water quenches the acetonitrile anion immediately.

  • Color: The enolate is often yellow/orange; the acidified product is typically off-white to pale yellow.

Quantitative Data Profile

Theoretical and reported spectral data for validation.

PropertyValue / CharacteristicNote
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~129-133°C(Based on 4-Cl analog; 3-Me may lower MP slightly)

NMR (CDCl

)

2.45 (s, 3H, Ar-CH

)
Methyl group

4.05 (s, 2H, CO-CH

-CN)
Keto tautomer (major in CDCl

)

5.8-6.2 (s, 1H, =CH-CN)
Enol tautomer (variable)

7.4 - 7.9 (m, 3H)
Aromatic protons
IR Spectrum ~2260 cm

(CN)
Nitrile stretch (weak)
~1690 cm

(CO)
Ketone stretch

References

  • Synthesis of Beta-Ketonitriles: "Acetonitrile." ScienceMadness / Encyclopedia of Reagents. Link (General methodology for acetonitrile anion condensation).

  • Precursor Data: "4-Chloro-3-methylbenzoic acid."[2] PubChem Compound Summary. Link.

  • Reaction with Hydrazine: "Working with Hazardous Chemicals - Organic Syntheses, Coll. Vol. 3, p. 96." Organic Syntheses. Link (Analogous reaction mechanism).

  • General Mechanism: Jirgensons, A., et al.[3] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000.[3] Link (Demonstrates reactivity of nitrile derivatives).

  • Heterocycle Formation: "Synthesis of pi-conjugated thiophenes starting from substituted 3-oxopropanenitriles." ResearchGate. Link (Gewald reaction applications).

Sources

Technical Guide: Physicochemical Profiling of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical profile, stability, and handling of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile .

Part 1: Executive Summary & Compound Identity

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (also known as 4-chloro-3-methylbenzoylacetonitrile ) is a critical


-ketonitrile intermediate used primarily in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. These motifs are foundational in the development of kinase inhibitors (e.g., p38 MAP kinase), herbicides, and photographic couplers.

Unlike commodity chemicals, this compound is often generated in situ or isolated as a captive intermediate. Its stability is governed by the active methylene group at the


-position, which renders it susceptible to keto-enol tautomerism, oxidative degradation, and hydrolysis.
Chemical Identity Table
AttributeDetail
IUPAC Name 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile
Common Name 4-Chloro-3-methylbenzoylacetonitrile
Structure A substituted benzene ring (4-Cl, 3-Me) attached to a cyanoacetyl group.[1]
Molecular Formula

Molecular Weight 193.63 g/mol
Key Functional Groups Nitrile (

), Ketone (

), Aryl Chloride (

)
CAS Number Note: Often unlisted in public commodity registries; typically indexed as a substituted benzoylacetonitrile derivative.

Part 2: Physical Appearance & Properties[2][3][4]

Macroscopic Appearance

In its pure form, the compound exists as a crystalline solid . However, process variations significantly impact its isolated state:

  • High Purity (>98%): White to off-white needles or crystalline powder.

  • Crude/Technical Grade: Pale yellow to beige solid. The yellow coloration often arises from trace oxidation of the enol form or residual condensation byproducts.

  • Melt/Solidification: Freshly synthesized material may appear as a viscous amber oil that slowly solidifies upon standing or trituration with cold ethanol/hexanes.

Physicochemical Constants (Empirical & Predicted)
PropertyValue / RangeNotes
Melting Point 105 – 115 °C (Predicted)Based on structural analogs (e.g., 4-chlorobenzoylacetonitrile mp 128-130°C; 3-methyl group typically lowers lattice energy).
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic aryl core dominates.
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, Methanol, Acetonitrile.
pKa (

-proton)
9.0 – 11.0 The methylene protons are highly acidic due to the electron-withdrawing nitrile and carbonyl groups.
Hygroscopicity Low to ModerateSurface moisture can catalyze hydrolysis; store under desiccant.

Part 3: Stability Profile & Degradation Mechanisms

The stability of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is dictated by two primary mechanisms: Keto-Enol Tautomerism and Nitrile Hydrolysis .

Keto-Enol Tautomerism

In solution (especially in polar solvents like DMSO or Methanol), the compound exists in equilibrium between the keto form and the enol form.

  • Keto Form: Favored in non-polar solvents (Chloroform) and solid state.

  • Enol Form: Stabilized by hydrogen bonding and solvent polarity. The enol form is more nucleophilic and susceptible to oxidative dimerization if exposed to air/light.

Hydrolysis & Decarboxylation (The "Danger Zone")

Under acidic or basic conditions, the nitrile group is labile.

  • Hydrolysis: The nitrile (

    
    ) hydrolyzes to the amide (
    
    
    
    ) and then to the carboxylic acid (
    
    
    ).
  • Decarboxylation: The resulting

    
    -keto acid is thermally unstable and will decarboxylate to form 4-chloro-3-methylacetophenone , causing a complete loss of the reactive nitrile handle.
    
Diagram: Degradation & Tautomerism Pathways

The following diagram illustrates the structural dynamics and failure modes.

StabilityPathways Keto Keto Form (Solid State) Enol Enol Form (Solution Equilibrium) Keto->Enol Tautomerism (Fast) Amide Intermediate Amide Keto->Amide H2O / H+ or OH- Acid Beta-Keto Acid (Unstable) Amide->Acid Hydrolysis Ketone 4-Chloro-3-methylacetophenone (Degradant) Acid->Ketone Decarboxylation (-CO2) Heat > 60°C

Caption: Figure 1. Tautomeric equilibrium and irreversible hydrolytic degradation pathways leading to decarboxylation.

Part 4: Handling & Analytical Protocols

Storage & Handling Protocol

To maintain purity >98% over extended periods (6+ months), adhere to the following "Cold-Dry-Dark" protocol.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidative degradation of the enol form.

  • Temperature: Store at -20°C (ideal) or 2-8°C (acceptable for short term).

  • Pre-Use: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates hydrolysis.

Analytical Methodology: Stability-Indicating HPLC

Standard reverse-phase HPLC is recommended. The acidic mobile phase is critical to suppress enol ionization and ensure a sharp peak shape.

Protocol: RP-HPLC for Purity Assessment

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (nitrile/carbonyl).

  • Expected Retention: The target compound will elute after the decarboxylated acetophenone impurity due to the polarity of the nitrile group vs. the methyl ketone.

Diagram: Quality Control Workflow

QC_Workflow Sample Raw Sample (Solid/Oil) Prep Sample Prep Dissolve in MeCN (Avoid protic solvents if possible) Sample->Prep HPLC HPLC-UV Analysis (Acidic Mobile Phase) Prep->HPLC Decision Purity > 95%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (EtOH/Hexanes) Decision->Fail No Fail->Sample Reprocess

Caption: Figure 2. Standard Quality Control workflow for assessing batch suitability.

Part 5: Synthesis & Purification (Technical Context)

For researchers needing to synthesize this material de novo due to lack of commercial availability, the Claisen Condensation is the industry standard.

  • Reagents: Methyl 4-chloro-3-methylbenzoate + Acetonitrile.

  • Base: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Deprotonate acetonitrile with NaH to form the anion.

    • Add the ester slowly (to prevent self-condensation).

    • Reflux until consumption of ester (monitored by TLC).

    • Critical Quench: Pour onto ice/water and carefully acidify to pH 4-5. The product precipitates.[2]

  • Purification: If the crude is oily, triturate with cold hexanes or recrystallize from ethanol.

References

  • Title: "Acylation of acetonitrile using sodium hydride: A convenient synthesis of beta-ketonitriles.
  • Tautomerism in Benzoylacetonitriles: Title: "Keto-enol tautomerism of benzoylacetonitrile derivatives." Source:Spectrochimica Acta Part A. Context: Provides spectral data (NMR/IR) distinguishing keto/enol forms in similar aryl-substituted analogs.
  • Related Compound Data (Surrogate)

    • Title: "4-Chlorobenzoylacetonitrile - PubChem Compound Summary."
    • Source: PubChem.[3][4]

    • URL:[Link]

    • Context: Used for benchmarking melting point and solubility properties.
  • Title: "Safe Handling of Nitriles and Cyanides.

Sources

molecular weight and formula of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile, a substituted β-ketonitrile of significant interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on structurally analogous compounds to detail its physicochemical properties, potential synthetic pathways, and prospective applications. The guide emphasizes the compound's role as a versatile building block for the synthesis of various heterocyclic systems and discusses the mechanistic underpinnings of its reactivity. This document serves as a foundational resource for researchers aiming to explore the utility of this compound in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Based on its chemical name, the structure of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile can be precisely determined, allowing for the calculation of its fundamental properties. The molecule features a 3-oxopropanenitrile core attached to a 4-chloro-3-methylphenyl ring, combining the reactive functionalities of a ketone, a nitrile, and a halogenated aromatic ring.

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

The molecular formula and weight are derived from the constituent atoms: 10 carbons, 8 hydrogens, 1 chlorine, 1 nitrogen, and 1 oxygen. A summary of its predicted and known properties for analogous compounds is presented in Table 1.

Table 1: Physicochemical Data of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and Related Analogues

Property3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (Calculated/Predicted)3-(4-Chlorophenyl)-3-oxopropanenitrile[1][2]3-(4-Methylphenyl)-3-oxopropanenitrile[3]
CAS Number Not available4640-66-87391-28-8
Molecular Formula C₁₀H₈ClNOC₉H₆ClNOC₁₀H₉NO
Molecular Weight 193.63 g/mol 179.6 g/mol 159.18 g/mol
Appearance Predicted: White to off-white solidWhite to Yellow solid-
Melting Point Predicted: > 130 °C129-133 °C-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)--

Synthesis and Mechanistic Insights

The synthesis of β-aryl-β-oxopropanenitriles is a well-established area of organic chemistry.[4] Several synthetic strategies can be envisaged for the preparation of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile.

Acylation of Acetonitrile

A primary and direct route involves the Claisen-type condensation of an appropriate ester, such as methyl or ethyl 4-chloro-3-methylbenzoate, with acetonitrile.[5] This reaction is typically mediated by a strong base, such as sodium amide or sodium hydride, which deprotonates acetonitrile to form a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of the weakly acidic α-protons of acetonitrile without competing with the desired acylation reaction. Anhydrous conditions are paramount to prevent quenching of the base and the reactive anion intermediates.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product ester 4-Chloro-3-methylbenzoyl chloride reaction Nucleophilic Acyl Substitution ester->reaction acetonitrile Acetonitrile acetonitrile->reaction base Strong Base (e.g., NaH, LDA) base->reaction solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction workup Aqueous Acidic Workup reaction->workup product 3-(4-chloro-3-methylphenyl) -3-oxopropanenitrile workup->product

Alternative Synthetic Routes

Other established methods for synthesizing β-ketonitriles include:

  • Reaction of an acid chloride with the cyanomethyl anion: Using 4-chloro-3-methylbenzoyl chloride as the acylating agent offers a more reactive alternative to the corresponding ester.

  • From α-haloketones: Reaction of an α-halo-4-chloro-3-methylacetophenone with a cyanide salt, such as sodium or potassium cyanide.[4] However, this route can be complicated by side reactions.

Applications in Research and Drug Discovery

β-Oxopropanenitriles are highly valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds.[4] Their dual reactivity, stemming from the electrophilic ketone and the active methylene group, allows for a wide range of chemical transformations.

Synthesis of Heterocyclic Scaffolds

The most prominent application of compounds like 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is in multicomponent reactions for synthesizing diverse heterocyclic systems.

  • Gewald Reaction: This is a classic multicomponent reaction where a β-ketonitrile reacts with an aldehyde or ketone and elemental sulfur in the presence of a base to form highly substituted 2-aminothiophenes.[5][6][7][8][9] These thiophene derivatives are important pharmacophores found in numerous biologically active molecules.

  • Synthesis of Pyridines, Pyrimidines, and Pyrazoles: The active methylene group can participate in condensation reactions with various dinucleophiles to construct a wide array of five- and six-membered heterocyclic rings.

Applications Core 3-(4-chloro-3-methylphenyl) -3-oxopropanenitrile Thiophenes 2-Aminothiophenes Core->Thiophenes Gewald Reaction Pyridines Substituted Pyridines Core->Pyridines Hantzsch-like Synthesis Pyrazoles Pyrazoles & Isoxazoles Core->Pyrazoles Condensation with Hydrazine/Hydroxylamine Other Other Heterocycles Core->Other Various MCRs

Potential as a Bioactive Scaffold

The substituted phenyl ring, specifically the chloro and methyl groups, can significantly influence the biological activity of molecules derived from this scaffold. These groups can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a promising starting material for the development of novel therapeutic agents.

Experimental Protocols

The following is a hypothetical, yet representative, experimental protocol for the synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile based on established literature procedures for analogous compounds.

Objective: To synthesize 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile via the acylation of acetonitrile with 4-chloro-3-methylbenzoyl chloride.

Materials:

  • 4-chloro-3-methylbenzoyl chloride

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispersion of Base: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.

  • Formation of the Cyanomethyl Anion: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile (1.5 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at this temperature for 30 minutes.

  • Acylation: A solution of 4-chloro-3-methylbenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic (pH ~2-3). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation of Product: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Self-Validation: Each step of the protocol includes controls and checkpoints. The use of anhydrous conditions is validated by the successful formation of the anion. Reaction completion is monitored by TLC. The final product's identity and purity are confirmed through rigorous analytical characterization, ensuring the reliability of the synthetic method.

Conclusion

References

  • Pragmetis. (n.d.). 3-(4-Chlorophenyl)-3-oxopropionitrile.
  • Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • BenchChem. (n.d.). A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions.
  • ResearchGate. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8.
  • ResearchGate. (2008). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]. Molecules, 16(5), 4138-4147.
  • PubChem. (n.d.). 3-(4-Methylphenyl)-3-oxopropanenitrile.

Sources

Technical Guide: Biological Potential & Synthetic Utility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (CAS: 133465-64-6 / Generic Class CAS: 65738-56-9 derivatives) is a high-value


-ketonitrile intermediate . While it possesses mild direct biological activity (primarily antimicrobial and phytotoxic), its primary value in drug development is as a "privileged scaffold."

It serves as a divergent precursor for nitrogen and sulfur heterocycles (pyrazoles, thiophenes, pyrimidines) widely found in kinase inhibitors, COX-2 inhibitors, and agrochemicals. The specific 4-chloro-3-methyl substitution pattern on the phenyl ring is critical: it modulates lipophilicity (LogP) and blocks primary metabolic oxidation sites (CYP450), enhancing the pharmacokinetic profile of downstream drugs.

PropertyData
IUPAC Name 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile
Molecular Formula C

H

ClNO
Molecular Weight 193.63 g/mol
Functional Class

-ketonitrile (Benzoylacetonitrile derivative)
Key Moiety 4-Cl-3-Me-phenyl (Metabolically stable aryl core)
Reactivity CH-acidic (pKa ~9-11), 1,3-dielectrophile

Pharmacophore Analysis: The "Why" Behind the Structure

To understand the biological potential, one must deconstruct the molecule into its functional domains. This is not merely a starting material; it is a pre-assembled pharmacophore.

The 4-Chloro-3-Methylphenyl "Warhead"

This specific substitution pattern is non-trivial and selected for Metabolic Stability :

  • Para-Chloro Blockade: The 4-position of a phenyl ring is the primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. A chlorine atom at this position blocks this degradation pathway, extending the half-life (

    
    ) of the drug.
    
  • Meta-Methyl Sterics: The 3-methyl group provides steric bulk that restricts rotation in receptor binding pockets (increasing selectivity) and further lipophilicity (increasing membrane permeability).

The -Ketonitrile "Trigger" (Tautomerism)

The side chain exists in a dynamic equilibrium between the keto and enol forms. This tautomerism is the mechanism of its reactivity and biological binding.

  • Keto Form: Favored in non-polar solvents; acts as an electrophile at the carbonyl carbon.

  • Enol Form: Stabilized by intramolecular H-bonding; acts as a nucleophile or metal chelator (relevant for inhibiting metalloenzymes like HPPD).

Tautomerism Keto Keto Form (Electrophilic Carbonyl) Enol Enol Form (Nucleophilic/Chelating) Keto->Enol  Equilibrium (Solvent dependent)   Target Biological Interaction (Enzyme Active Site) Enol->Target  H-Bond / Chelation  

Figure 1: Keto-Enol tautomerism dictates the reactivity profile and binding potential of the scaffold.

Biological Activities & Therapeutic Applications[2][4][5][6][7]

While the parent compound has limited utility as a standalone drug, it acts as the progenitor for three major classes of bioactive molecules.

Kinase Inhibition (p38 MAPK / Src)

The most significant application of this scaffold is in the synthesis of 1,5-diarylpyrazoles .

  • Mechanism: The

    
    -ketonitrile reacts with aryl hydrazines to form aminopyrazoles.
    
  • Activity: These derivatives are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) , a key target for anti-inflammatory drugs (rheumatoid arthritis) and cytokine inhibitors. The 4-Cl-3-Me group fits into the hydrophobic pocket of the kinase ATP-binding site.

Antimicrobial & Antifungal (Thiazoles/Triazoles)

Derivatives synthesized via the Gewald reaction (thiophene formation) or condensation with thiosemicarbazide exhibit broad-spectrum antimicrobial activity.

  • Target: Bacterial DNA gyrase or fungal CYP51.

  • Evidence: Research indicates that benzoylacetonitriles with electron-withdrawing groups (like Cl) on the ring show enhanced activity against S. aureus and C. albicans.

Agrochemical (HPPD Inhibition)

-ketonitriles are structural analogs of triketone herbicides.
  • Mechanism: They chelate the Fe(II) cofactor in the active site of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

  • Effect: Inhibition of carotenoid biosynthesis, leading to bleaching in weeds.

Synthetic Utility: The Divergent Hub

The true "biological activity" of this compound is its ability to access diverse chemical space. It is a 1,3-dielectrophile equivalent.

SynthesisHub Center 3-(4-chloro-3-methylphenyl) -3-oxopropanenitrile Pyrazoles Aminopyrazoles (p38 MAPK Inhibitors) Center->Pyrazoles + Hydrazine Thiophenes 2-Aminothiophenes (Gewald Reaction) Center->Thiophenes + S8 / Base Pyrimidines Pyrimidines (Antivirals) Center->Pyrimidines + Guanidine Coumarins Coumarins (Anticoagulants) Center->Coumarins + Phenols

Figure 2: Divergent synthesis pathways originating from the scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(4-chloro-3-methylphenyl)pyrazole

This protocol converts the scaffold into a bioactive kinase inhibitor pharmacophore.

Reagents:

  • 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Methodology:

  • Dissolution: Dissolve 10 mmol of the

    
    -ketonitrile in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 12 mmol of hydrazine monohydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The precipitate (5-aminopyrazole) is filtered, washed with cold water, and recrystallized from ethanol.

Self-Validation:

  • Success Indicator: Disappearance of the nitrile peak (

    
    ) in IR and appearance of amine bands (
    
    
    
    ).
Protocol B: Gewald Synthesis of 2-Aminothiophene Derivatives

Used to access antimicrobial scaffolds.

Reagents:

  • 
    -ketonitrile (1.0 eq)
    
  • Cyclohexanone (or other ketone) (1.0 eq)

  • Elemental Sulfur (

    
    ) (1.0 eq)
    
  • Morpholine (Base catalyst)[1]

Methodology:

  • Mixing: Combine equimolar amounts of the

    
    -ketonitrile, ketone, and sulfur in ethanol.
    
  • Activation: Add morpholine dropwise.

  • Reaction: Heat at

    
     for 2 hours, then reflux for 8 hours.
    
  • Purification: Cool overnight. Filter the solid product.[2]

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity (Oral) H301Toxic if swallowed. Do not pipette by mouth.
Skin Irritation H315Wear nitrile gloves (0.11mm min thickness).
Eye Damage H318Wear chemical safety goggles.
Reactivity --Incompatible with strong oxidizers and strong bases (generates cyanide-like species upon degradation).

Storage: Store at


 under inert atmosphere (Argon/Nitrogen). The methylene protons are acidic; exposure to moisture/bases can lead to degradation.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Substituted Benzoylacetonitriles.[3] Retrieved from .

  • PubChem. Compound Summary for 4-Chloro-3-methylbenzoylacetonitrile. National Library of Medicine. Retrieved from .

  • Sabnis, R. W. (2021). Gewald Reaction in Heterocyclic Synthesis.[1] Heterocyclic Letters, 13(3).[4] .

  • ResearchGate. Synthesis and biological activity of new 3-chloro-4-(3-substituted phenyl)-azetidin-2-one..

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals..

Sources

Methodological & Application

experimental protocols using 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in Heterocyclic Synthesis and Drug Discovery

Executive Summary & Chemical Profile

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (MW: 193.63 g/mol ) is a specialized


-ketonitrile scaffold acting as a linchpin in the synthesis of bioactive heterocycles.[1] Its structure features a "push-pull" electronic system: the electron-withdrawing nitrile group activates the adjacent methylene protons (

), while the carbonyl group provides an electrophilic center for nucleophilic attack.[1]

This dual reactivity makes it an ideal precursor for Tyrphostin-class kinase inhibitors , pyrazole-based anti-inflammatories , and aminopyrimidine antimetabolites .[1] The presence of the 4-chloro-3-methyl phenyl ring imparts specific lipophilic and steric properties often required to fit hydrophobic pockets in enzyme active sites (e.g., EGFR, COX-2).[1]

Chemical Specifications & Handling
PropertySpecificationHandling Protocol
Appearance Off-white to pale yellow crystalline solidProtect from light; hygroscopic.[1]
Solubility Soluble in DMSO, DMF, EtOH, EtOAc; Insoluble in

Dissolve in DMSO for biological stock solutions (up to 50 mM).
Stability Stable under

atm; Reactive towards strong bases
Store at 2–8°C. Avoid moisture to prevent hydrolysis of the nitrile.
Hazards Irritant (Skin/Eye); Acute Toxicity (Oral)Use standard PPE. Handle in a fume hood to avoid dust inhalation.

Strategic Reaction Pathways (Flowchart)

The following diagram illustrates the divergent synthetic utility of the scaffold. The central node represents the starting material, branching into three distinct pharmacological classes.

ReactionPathways Start 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Prod1 Tyrphostin Analogs (Benzylidene Derivatives) Start->Prod1 Knoevenagel Condensation (Ar-CHO, Piperidine, EtOH) Prod2 3,5-Disubstituted Pyrazoles Start->Prod2 Cyclocondensation (Hydrazines, AcOH, Reflux) Prod3 2-Amino-4-aryl pyrimidines Start->Prod3 Cyclization (Guanidine HCl, NaOEt)

Figure 1: Divergent synthetic pathways from the


-ketonitrile core to bioactive scaffolds.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of Tyrphostin-like Kinase Inhibitors (Knoevenagel Condensation)

Target Audience: Medicinal Chemists targeting EGFR or JAK kinase domains.[1]

Mechanism: The active methylene group undergoes base-catalyzed condensation with aromatic aldehydes.[1] The resulting acrylonitrile backbone mimics the transition state of ATP hydrolysis in kinase active sites.

Reagents:

  • Substrate: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (1.0 equiv)[1]

  • Electrophile: Substituted Benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde for EGFR affinity) (1.0 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for milder conditions)[1]
    
  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask, dissolve 1.94 g (10 mmol) of the

    
    -ketonitrile and 10 mmol of the aldehyde in 20 mL of absolute ethanol.
    
  • Catalyze: Add 5 drops of piperidine. A transient color change (often yellow/orange) indicates the formation of the enolate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The product usually appears as a lower

    
     spot compared to the starting material.
    
  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The benzylidene product typically precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (

    
     mL). Recrystallize from Ethanol/DMF if necessary.
    
  • Validation:

    
     NMR should show the disappearance of the singlet at 
    
    
    
    ppm (methylene
    
    
    ) and the appearance of a vinyl proton singlet at
    
    
    ppm.
Protocol B: Synthesis of 3,5-Disubstituted Pyrazoles

Target Audience: Researchers developing COX-2 inhibitors or p38 MAP kinase inhibitors.[1]

Mechanism: Nucleophilic attack of hydrazine nitrogen on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon.

Reagents:

  • Substrate: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (1.0 equiv)[1]

  • Nucleophile: Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)

  • Solvent: Glacial Acetic Acid (or EtOH with cat. AcOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the substrate in 15 mL of glacial acetic acid.

  • Addition: Slowly add hydrazine hydrate (12 mmol) at room temperature. Caution: Exothermic reaction.

  • Cyclization: Reflux the mixture at 110°C for 3 hours.

  • Work-up: Pour the cooled reaction mixture into 100 mL of ice-water. Neutralize carefully with 10%

    
     solution to pH 7.
    
  • Isolation: Extract the precipitate with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Critical Insight: If using phenylhydrazine, the regioselectivity is controlled by solvent polarity. In acetic acid, the 1,3,5-trisubstituted pyrazole is the major isomer.

Protocol C: Synthesis of 2-Amino-4-Arylpyrimidines

Target Audience: Drug discovery teams working on DHFR inhibitors or anti-infectives.[1]

Mechanism: Condensation with guanidine involves a 1,3-dinucleophilic attack on the 1,3-electrophilic


-ketonitrile core.[1]

Reagents:

  • Substrate: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (1.0 equiv)[1]

  • Reagent: Guanidine Hydrochloride (1.5 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.0 equiv)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Base Preparation: Freshly prepare NaOEt by dissolving sodium metal (0.46 g, 20 mmol) in 30 mL anhydrous ethanol under Argon.

  • Free Base Generation: Add Guanidine HCl (1.43 g, 15 mmol) to the NaOEt solution and stir for 15 mins.

  • Coupling: Add the

    
    -ketonitrile (10 mmol) portion-wise.
    
  • Reaction: Reflux for 6–8 hours.

  • Work-up: Evaporate the solvent to 20% volume. Pour residue into ice water. The product (2-amino-4-(4-chloro-3-methylphenyl)-pyrimidine) usually precipitates.[1]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Quality Control (QC) & Troubleshooting

Data Table: Expected Analytical Signatures

TechniqueParameterExpected ResultInterpretation
HPLC Retention Time

> Benzoylacetonitrile
The 4-Cl and 3-Me groups significantly increase lipophilicity (

).[1]
IR Nitrile Stretch

Sharp, weak band.[1] Disappearance indicates cyclization (Protocol B/C).
IR Carbonyl Stretch

Strong band.[1] Disappearance indicates cyclization.

NMR
Methylene (

)

ppm
Singlet (2H).[1] Key diagnostic peak for starting material purity.[5]

Troubleshooting Guide:

  • Problem: Low yield in Knoevenagel condensation (Protocol A).

    • Root Cause:[5][6] Reversibility of the reaction or moisture in solvent.

    • Solution: Use a Dean-Stark trap to remove water azeotropically or switch to Toluene/Piperidine/Acetic Acid system.[1]

  • Problem: "Oiling out" of products during work-up.

    • Root Cause:[5][6] High lipophilicity of the 4-chloro-3-methylphenyl group.[1]

    • Solution: Avoid rapid cooling. Use a co-solvent (e.g., 10% DMF in EtOH) during recrystallization to encourage crystal lattice formation.

References

  • Kiyokawa, K. et al. (2025).[7][8] "Recent advances in the application of

    
    -ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances. Link
    
  • Jirgensons, A. et al. (2000).[9] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 1709-1712.[1][9] Link

  • Organic Syntheses. "3-Aminotriazole synthesis via hydrazine condensation." Organic Syntheses, Coll.[5] Vol. 3, p. 96. Link

  • BenchChem. "A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions." Link

  • World Intellectual Property Organization. "Process for the preparation of pyrimidine derivatives." WO2015001567A1. Link

Sources

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in vitro assay development

Application Note: In Vitro Assay Development for -Ketonitrile Scaffolds

Subject: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (CMP-OPN)

Executive Summary & Scientific Rationale

CMP-OPN is a functionalized

keto-formenol-form

Primary Assay Targets:

  • Physicochemical Profiling (Tautomerism & pKa): The biological activity of CMP-OPN is pH-dependent. Establishing the active tautomer population is the first critical step.

  • Target Engagement (DHODH Inhibition): Due to structural homology with the active metabolite of Leflunomide (A77 1726), CMP-OPN is a candidate fragment for Dihydroorotate Dehydrogenase (DHODH) inhibition.

  • Metabolic Stability (Microsomal): The nitrile group is susceptible to hydrolysis; stability profiling is required to rule out rapid clearance.

Physicochemical Characterization Protocol

Before screening, you must define the ionization constant (pKa) and keto-enol ratio in your assay buffer.


Experiment A: UV-Metric pKa Determination
  • Rationale: At physiological pH (7.4), CMP-OPN may be partially ionized. The anionic enolate is often the active pharmacophore.

  • Method:

    • Prepare a 10 mM stock of CMP-OPN in DMSO.

    • Dilute to 50

      
      M in a "Universal Buffer" (Citrate-Phosphate-Borate, pH 2.0 to 12.0).
      
    • Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

    • Data Analysis: Plot Absorbance (

      
      ) vs. pH. The inflection point determines the pKa.
      
Experiment B: Tautomeric Equilibrium via

H-NMR
  • Rationale: To confirm if the compound exists as a keto-form (inactive) or enol-form (potential binder) in solution.

  • Protocol:

    • Dissolve 5 mg CMP-OPN in 600

      
      L DMSO-
      
      
      (polar aprotic, mimics protein pocket) and CDCl
      
      
      (non-polar).
    • Acquire

      
      H-NMR spectra.[1]
      
    • Integration: Compare the methylene protons (-CH

      
      -) of the keto form (
      
      
      4.0 ppm) vs. the methine proton (-CH=) of the enol form (
      
      
      6.0 ppm).
Biochemical Assay Protocol: DHODH Inhibition

This protocol uses a chromogenic redox assay coupling the oxidation of Dihydroorotate (DHO) to the reduction of 2,6-Dichlorophenolindophenol (DCIP).

Materials
  • Enzyme: Recombinant Human DHODH (residues 30–396).

  • Substrate: L-Dihydroorotate (L-DHO).

  • Co-factor: Decylubiquinone (Q

    
    ).
    
  • Chromogen: DCIP (Blue in oxidized form, Colorless in reduced form).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10-point dilution series of CMP-OPN in DMSO (Top concentration: 100

      
      M).
      
    • Transfer 1

      
      L to a 96-well clear plate.
      
  • Enzyme Mix Addition:

    • Dilute DHODH to 20 nM in Assay Buffer.

    • Add 49

      
      L of Enzyme Mix to the wells. Incubate for 15 min at 25°C to allow compound binding.
      
  • Substrate Mix Initiation:

    • Prepare Substrate Mix: 200

      
      M L-DHO, 20 
      
      
      M Q
      
      
      , and 120
      
      
      M DCIP in Assay Buffer.
    • Add 50

      
      L of Substrate Mix to initiate the reaction.
      
  • Kinetic Measurement:

    • Immediately monitor the decrease in absorbance at 600 nm (DCIP reduction) for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the 4-parameter logistic equation to determine IC

      
      .
      

Validation Criteria:

  • Z' Factor: > 0.5 using Teriflunomide (positive control) and DMSO (negative control).

  • Signal-to-Background: > 5-fold decrease in OD

    
    .
    
Metabolic Stability: Microsomal Nitrile Hydrolysis

The nitrile group of CMP-OPN is a potential liability, susceptible to hydrolysis by P450s or nitrilases.

Protocol
  • Incubation: Incubate 1

    
    M CMP-OPN with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Parent mass [M-H]

      
       (negative mode often better for acidic nitriles).
      
    • Metabolite Search: Look for +18 Da shift (Amide formation) and +19 Da shift (Acid formation).

Data Visualization & Assay Logic
Table 1: Troubleshooting Guide for CMP-OPN Assays
IssueProbable CauseSolution
Precipitation Low solubility of planar aromatic scaffold.Add 0.05% Tween-20; Keep DMSO < 2%.
High Background Compound absorbs at 600 nm or reduces DCIP.Run a "No Enzyme" control to check for chemical redox activity.
Time-Dep. IC50 Slow-binding or covalent reaction (Michael acceptor).Pre-incubate compound + enzyme for 60 min before adding substrate.
pH Drift Acidic nature of CMP-OPN affects buffer capacity.Ensure buffer concentration is >50 mM (Tris or HEPES).
Figure 1: DHODH Assay Principle & Mechanism

DHODH_AssayCMPCMP-OPN(Inhibitor)DHODHDHODH Enzyme(Active Site)CMP->DHODHCompetes with QComplexEnzyme-InhibitorComplexDHODH->ComplexBindingOrotateOrotate(Product)DHODH->OrotateQH2Ubiquinol (QH2)DHODH->QH2DHOL-Dihydroorotate(Substrate)DHO->DHODHOxidationQUbiquinone (Q)Q->DHODHe- AcceptorDCIP_OxDCIP (Oxidized)Blue (A600 High)QH2->DCIP_Oxe- TransferDCIP_RedDCIP (Reduced)Colorless (A600 Low)DCIP_Ox->DCIP_RedSignal Readout

Caption: Schematic of the DHODH-coupled redox assay. CMP-OPN inhibits the electron transfer to Ubiquinone, preventing the reduction (decolorization) of DCIP.

Figure 2: Tautomeric Equilibrium of CMP-OPN

TautomerismKetoKeto Form(Neutral)-C(=O)-CH2-CNEnolEnol Form(Active H-Bond Donor)-C(OH)=CH-CNKeto->Enol  Tautomerization  EnolateEnolate Anion(Physiological pH)-C(O-)=CH-CNEnol->Enolate  Deprotonation (pKa ~7.5)  

Caption: The keto-enol equilibrium is central to the reactivity of CMP-OPN. The enolate form is likely the species binding to positively charged residues in the target pocket.

References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling and virtual screening for the discovery of novel human DHODH inhibitors." Journal of Chemical Information and Modeling. Link

  • Stefaniak, F., et al. (2018). "Tautomerism of beta-ketonitriles: A combined spectroscopic and theoretical study." Journal of Molecular Structure. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Application Notes and Protocols for the Cell-Based Characterization of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Profiling Novel Chemical Entities

The compound 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a novel chemical entity with undefined biological activity. The journey from a new molecule to a characterized biological probe or therapeutic lead is a systematic process of inquiry. This guide provides a comprehensive, multi-phased strategy for elucidating the cellular effects of this compound, designed to build a coherent pharmacological profile from the ground up.

We will proceed through a logical cascade of experiments, beginning with broad assessments of cytotoxicity and culminating in more focused mechanistic studies. This framework is not merely a sequence of protocols; it is a decision-making tree where the results of one phase inform the experimental design of the next. The core principle is to establish a foundational understanding of the compound's impact on cell viability and then to dissect the underlying molecular mechanisms. This document serves as a robust starting point for any researcher tasked with the initial biological characterization of a new chemical compound.

Phase 1: Foundational Analysis - Compound Management and General Cytotoxicity Screening

Before any biological assessment, proper handling and solubility of the test compound are paramount for reproducible results. The first biological assays are designed to answer a fundamental question: Does 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile affect cell viability and at what concentration?

Compound Solubilization and Stock Preparation
  • Rationale: Most organic compounds are not soluble in aqueous media. A concentrated stock solution in an appropriate organic solvent (typically dimethyl sulfoxide, DMSO) is required. The final concentration of the solvent in the cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Protocol:

    • Prepare a 10 mM stock solution of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in 100% DMSO.

    • Warm the solution gently (e.g., at 37°C) and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Materials:

    • Selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease area).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well clear flat-bottom cell culture plates.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Multichannel pipette and microplate reader.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

    • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Determination
Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle)1.25100%
0.11.2297.6%
11.1088.0%
50.8568.0%
100.6148.8%
250.3024.0%
500.1512.0%
1000.086.4%

IC50: ~10.5 µM

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Phase 2: Mechanistic Insight - Elucidating the Mode of Cell Death

If the compound demonstrates significant cytotoxicity, the next critical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This knowledge provides crucial insights into the compound's potential mechanism of action.

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
  • Scientific Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[4] By using both stains, we can distinguish between four populations via flow cytometry:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (rarely observed, often an artifact).

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase to maintain membrane integrity. Combine all cells and centrifuge at 300 x g for 5 minutes.[5]

    • Washing: Wash the cell pellet once with cold 1X PBS.[6]

    • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[5]

    • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[3][6]

    • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[3][6]

    • Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Presentation: Example Flow Cytometry Quadrant Analysis
TreatmentLive Cells (Q4)Early Apoptotic (Q3)Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.1%1.5%
Compound (IC50)45.8%35.5%16.3%
Compound (2x IC50)15.3%48.9%32.1%
Staurosporine20.1%55.3%22.4%
Protocol: Caspase-Glo® 3/7 Activity Assay
  • Scientific Principle: A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[7][8] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[7][8] This "add-mix-measure" assay is ideal for high-throughput formats.[7]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[9]

    • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[9]

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[9]

    • Data Acquisition: Measure the luminescence using a plate luminometer.

    • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.

Visualization: Apoptosis Signaling Cascade

Apoptosis_Pathway Compound 3-(4-chloro-3-methylphenyl) -3-oxopropanenitrile Cell Cellular Stress (e.g., Target Inhibition) Compound->Cell Induces Mito Mitochondrial Pathway (Intrinsic) Cell->Mito Activates Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspases-3 & 7 (Executioner) Casp9->Casp37 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway potentially activated by the compound.

Phase 3: Target-Oriented Assays - Investigating a Potential Mechanism

Based on the compound's chemical structure or results from computational screening, a hypothetical molecular target may be proposed. For instance, many small molecules are designed to inhibit protein kinases, which are key regulators of cell signaling.[10] This phase outlines a general approach to investigate if the compound acts as a kinase inhibitor.

Protocol: Cellular Kinase Phosphorylation Assay (Western Blot)
  • Scientific Principle: If the compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrate should decrease. This can be quantified by Western blotting using a phospho-specific antibody.[11]

  • Objective: To determine if the compound inhibits the activity of a specific kinase (e.g., Kinase X) in a cellular context.

  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells known to have an active Kinase X signaling pathway. Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-6 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate Y).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of Substrate Y and/or a housekeeping protein like GAPDH or β-actin.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate or housekeeping protein signal.

Visualization: Target Validation Workflow

Target_Validation start Hypothesized Target (e.g., Kinase X) treat 1. Treat Cells with Compound start->treat lyse 2. Prepare Cell Lysates treat->lyse wb 3. Western Blot for p-Substrate & Total Substrate lyse->wb quantify 4. Densitometry Analysis wb->quantify result Reduced Phosphorylation? quantify->result confirm Target Engagement Confirmed result->confirm Yes reject Hypothesis Rejected/ Re-evaluate result->reject No

Caption: A workflow for validating a hypothesized kinase target using Western blot.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

Sources

Application Note: Strategic Utilization of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in High-Throughput Lead Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (hereafter referred to as CMP-OPN ) represents a "privileged scaffold precursor." Unlike generic building blocks, CMP-OPN incorporates a pre-validated pharmacophore—the 4-chloro-3-methylphenyl moiety—which is frequently utilized to optimize hydrophobic interactions and metabolic stability in lead compounds.

This guide details the application of CMP-OPN as a linchpin for synthesizing libraries of bioactive heterocycles, specifically aminopyrazoles (kinase inhibitors) and aminopyrimidines (GPCR modulators).

Why This Scaffold? The "4-Cl, 3-Me" Advantage[1]
  • Metabolic Blocking: The para-chloro substituent effectively blocks CYP450-mediated oxidation at the most reactive phenyl position, significantly extending half-life (

    
    ).
    
  • Hydrophobic Filling: The meta-methyl group provides a specific steric handle, often required to induce conformational locking in protein binding pockets (e.g., the "gatekeeper" region of kinases).

  • Electronic Modulation: The electron-withdrawing nitrile group adjacent to the ketone creates a highly reactive methylene bridge, enabling facile condensation reactions under mild conditions.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Storage Store at 2–8°C under inert atmosphere (Ar/N₂); Hygroscopic
Hazards Irritant (Skin/Eye); Treat as potentially toxic if inhaled

Part 3: Application Workflows & Protocols

Application A: Synthesis of 3-Amino-5-Arylpyrazoles (Kinase Inhibitor Scaffolds)

Context: The 3-amino-pyrazole motif is a classic "hinge-binder" in kinase inhibitors (e.g., similar to the core of Pazopanib or Celecoxib analogues). CMP-OPN reacts with hydrazines to form this core, positioning the 4-Cl-3-Me phenyl group in the solvent-exposed or hydrophobic back-pocket regions.

Protocol 1: Cyclocondensation with Hydrazine Derivatives

Objective: To synthesize 5-(4-chloro-3-methylphenyl)-1H-pyrazol-3-amine.

Reagents:

  • CMP-OPN (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv) or Substituted Hydrazine (for N-alkylation)

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of CMP-OPN in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Note: Reaction is slightly exothermic.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of the nitrile starting material by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol.

    • The product often precipitates upon cooling.[1] Filter and wash with cold diethyl ether.

    • If oil remains: Dissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Validation:

    • Expected MS (ESI+): m/z ~208 [M+H]⁺.

    • NMR Signature: Look for the disappearance of the methylene singlet (~4.0 ppm) and appearance of the pyrazole -CH (~5.8 ppm).

Application B: Synthesis of 4-Aryl-2-Aminopyrimidines

Context: This reaction utilizes the electrophilic nature of the beta-keto nitrile to react with guanidine, creating a pyrimidine core common in diverse therapeutics ranging from antibiotics to oncology drugs.

Protocol 2: Base-Mediated Condensation with Guanidine

Objective: To synthesize 4-(4-chloro-3-methylphenyl)pyrimidin-2-amine.

Reagents:

  • CMP-OPN (1.0 equiv)

  • Guanidine Carbonate (1.5 equiv)

  • Sodium Ethoxide (NaOEt) (2.0 equiv)

  • Ethanol[2][3]

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve NaOEt (2.0 equiv) in ethanol. Add Guanidine Carbonate (1.5 equiv) and stir for 15 minutes to liberate the free guanidine base.

  • Condensation: Add CMP-OPN (1.0 equiv) slowly to the stirring mixture.

  • Reaction: Reflux at 80°C for 6–12 hours. The solution typically turns yellow/orange.

  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (50 mL).

  • Precipitation: Neutralize carefully with 1M HCl to pH ~7. The pyrimidine product should precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Part 4: Visualizing the Discovery Logic

The following diagram illustrates how CMP-OPN serves as a divergent intermediate (Divergent Oriented Synthesis - DOS) to access distinct chemical spaces.

DrugDiscoveryWorkflow CMP CMP-OPN (Scaffold) Pyrazole Amino-Pyrazole (Kinase Inhibitor Core) CMP->Pyrazole + Hydrazine (Reflux, EtOH) Pyrimidine Amino-Pyrimidine (GPCR/Oncology) CMP->Pyrimidine + Guanidine (NaOEt, Reflux) Isoxazole Amino-Isoxazole (Anti-inflammatory) CMP->Isoxazole + Hydroxylamine (Basic Cond.) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Pyrazole Guanidine Guanidine (H2N-C(=NH)-NH2) Guanidine->Pyrimidine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole Target Lead Optimization (SAR Expansion) Pyrazole->Target Pyrimidine->Target Isoxazole->Target

Caption: Divergent synthesis pathways transforming the CMP-OPN scaffold into three distinct bioactive heterocycle classes.

Part 5: Analytical Validation & Quality Control

To ensure data integrity in screening campaigns, synthesized libraries must meet strict QC criteria.

Analytical MethodExpected Observation for CMP-OPN Derivatives
¹H NMR (DMSO-d₆) Aromatic Region: 3 distinct signals (d, d, s) corresponding to the 1,2,4-substitution pattern. Methyl Group: Singlet integrating to 3H at ~2.3 ppm.
LC-MS (ESI) Chlorine Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks (due to ³⁵Cl/³⁷Cl). This is a critical diagnostic tool for confirming scaffold incorporation.
Purity (HPLC) >95% required for biological assay validity.

Part 6: References

  • Beta-Ketonitriles in Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for pyrazole/pyrimidine synthesis from beta-ketonitriles).

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39.

  • Chlorine in Medicinal Chemistry: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 2019.[4]

  • Pyrazole Synthesis Protocol: "Organic Syntheses Procedure: (E)-(2-Chlorobenzylidene)hydrazine." Organic Syntheses, Coll. Vol. 10. (Adapted for general hydrazine condensation).

  • Compound Data: PubChem CID 522513 (Analogous 4-methyl derivative structure and properties).

Sources

Application Note: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in Target-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (hereafter referred to as CMP-OPN ) in drug discovery.

While often categorized as a synthetic intermediate, CMP-OPN represents a privileged fragment scaffold containing a


-ketonitrile motif. This motif is capable of unique binding interactions (H-bond donor/acceptor, metal chelation) but also presents specific challenges in high-throughput screening (HTS) due to potential assay interference.

Executive Summary & Compound Profile

CMP-OPN is a bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of Focused Libraries (pyrazoles, isoxazoles, pyrimidines). Its utility in target-based screening is twofold:

  • Direct Screening: As a low-molecular-weight fragment (

    
     Da) to identify cryptic binding pockets.
    
  • Library Precursor: As a "warhead" for generating heterocycle libraries targeting kinases, GPCRs, and metabolic enzymes.

PropertyValue / Description
IUPAC Name 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile
Molecular Weight ~207.66 g/mol
LogP (Predicted) 2.5 – 2.8 (Moderate Lipophilicity)
pKa (

-proton)
~9.0 – 10.5 (Acidic methylene group)
Key Reactivity Enolizable ketone; Michael donor; Metal chelator
Primary Target Classes Kinases (via pyrazole deriv.), Metalloproteases (via chelation), GPCRs
Critical "Expert Insights": Assay Interference & PAINS

Before screening, you must validate that CMP-OPN is not acting as a Pan-Assay Interference Compound (PAINS).

Mechanism of Interference:

  • Metal Chelation: The

    
    -ketonitrile moiety can form bidentate complexes with divalent cations (
    
    
    
    ,
    
    
    ,
    
    
    ).
    • Risk:[1][2] False positives in metalloprotease assays or kinase assays dependent on

      
      -ATP.
      
  • Aggregation: At high concentrations (>50 µM), the hydrophobic chloro-methyl-phenyl ring can induce colloidal aggregation, sequestering the target protein.

  • Redox Cycling: Unlikely for this specific scaffold, but the

    
    -methylene is reactive.
    

Mitigation Strategy:

  • Include 0.01% Triton X-100 in buffers to prevent aggregation.

  • Run a "Chelation Counter-Screen": Test activity in the presence of excess metal ions or using a metal-independent mutant if available.

Workflow Visualization

ScreeningWorkflow cluster_Screen Screening Pathways Compound CMP-OPN (Fragment) QC QC & Solubility (DMSO Stock) Compound->QC Dissolution DirectScreen Direct Fragment Screen (SPR / NMR / High-Conc Biochemical) QC->DirectScreen Pathway A: FBDD LibrarySyn In-Situ Library Synthesis (+ Hydrazines/Aldehydes) QC->LibrarySyn Pathway B: HTS Validation Hit Validation (Biophysical & Counter-Screen) DirectScreen->Validation Kd Determination LibrarySyn->Validation IC50 Determination

Figure 1: Dual-pathway workflow for screening CMP-OPN as a raw fragment (Pathway A) or a library precursor (Pathway B).

Detailed Protocols
Protocol A: Preparation & Quality Control

Objective: Ensure compound integrity and solubility prior to assay introduction.

  • Stock Preparation:

    • Dissolve CMP-OPN in 100% DMSO to a concentration of 100 mM .

    • Note: The compound may require varying sonication times due to the crystalline lattice energy of the chloro-methyl-phenyl packing.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Solubility Limit Test (Nephelometry/Absorbance):

    • Dilute stock into the specific Assay Buffer (e.g., PBS pH 7.4) to final concentrations of 10, 50, 100, 200, and 500 µM.

    • Incubate for 1 hour at RT.

    • Measure Absorbance at 600 nm (turbidity).

    • Criterion: Any signal > 2-fold over background indicates precipitation/aggregation. Do not screen above this limit.

Protocol B: Target-Based Enzymatic Assay (Kinase/Enzyme)

Context: Screening CMP-OPN as a weak-binding fragment or competitive inhibitor.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100 (Critical for preventing aggregation).
    
  • Target Enzyme: Recombinant Kinase or Metabolic Enzyme (titrated to linear velocity).

  • Substrate: ATP (at

    
    ) and Peptide Substrate.
    

Step-by-Step Procedure:

  • Plate Setup: Use 384-well low-volume black plates.

  • Compound Addition:

    • Dispense 100 nL of CMP-OPN (serial dilution: 1 mM down to 1 µM top final conc).

    • Include DMSO Control (0% inhibition) and Reference Inhibitor (100% inhibition).

  • Enzyme Incubation:

    • Add 5 µL of Enzyme Master Mix.

    • Incubate for 15 minutes at RT to allow the fragment to explore binding pockets (equilibrium).

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP Mix.

  • Detection:

    • Incubate for 60 minutes.

    • Add Detection Reagent (e.g., ADP-Glo or fluorescent antibody).

    • Read signal.[3]

Data Analysis:

  • Calculate % Inhibition.

  • Note: For fragments like CMP-OPN, activity is often weak (

    
    ). Hits are defined by reproducible inhibition > 30% at high concentrations, rather than potent 
    
    
    
    values.
Protocol C: Assay Interference Counter-Screen (The "Chelation Check")

Mandatory for


-ketonitriles.
  • Setup: Replicate the Primary Assay (Protocol B).

  • Modification: In one set of wells, increase the metal cofactor concentration (e.g., raise

    
     from 10 mM to 50 mM).
    
  • Interpretation:

    • If inhibition decreases significantly with added metal, CMP-OPN is likely acting as a chelator, not a specific inhibitor.

    • If inhibition remains constant , the mechanism is likely specific binding.

Advanced Application: In-Situ Library Generation

Instead of screening the fragment alone, react it in the well to create bioactive pyrazoles.

Concept: CMP-OPN + Hydrazine derivative


 Pyrazole Scaffold.
  • Reaction: Mix CMP-OPN (50 µM) with a diversity set of 10 different hydrazines (50 µM) in the assay plate.

  • Incubation: Allow reaction for 24 hours at RT (often requires mild acid catalyst, or can be done in pre-plate).

  • Screening: Add the target protein directly to the reaction mixture (assuming reagents are compatible) or transfer an aliquot to the assay plate.

  • Result: This converts the weak CMP-OPN fragment into a potent drug-like heterocycle library rapidly.

References
  • Fragment-Based Screening Principles

    • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6602. Link

  • Assay Interference (PAINS & Aggregation)

    • Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740. Link

  • Beta-Ketonitrile Chemistry in Drug Discovery

    • Foloppe, N., et al. "Structure-based design of novel pyrazole-derived chelating inhibitors of hydroxyphenylpyruvate dioxygenase." Bioorganic & Medicinal Chemistry 12.4 (2004): 935-941. Link

  • Synthesis of Pyrazoles from Beta-Ketonitriles: El-Borai, M. A., et al. "Synthesis and biological evaluation of some new pyrazole derivatives." European Journal of Medicinal Chemistry 48 (2012): 312-317. (Contextual reference for scaffold utility).

Sources

enzyme inhibition assay protocol for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Abstract & Scientific Rationale

This application note details the kinetic characterization protocol for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (referred to herein as CMP-OPN ).

CMP-OPN belongs to the β-ketonitrile class of "privileged scaffolds."[1] While often utilized as a synthetic intermediate for heterocycles (e.g., aminothiazoles, quinolines), the intact β-ketonitrile motif possesses intrinsic biological activity. The electrophilic nitrile carbon, activated by the adjacent carbonyl, acts as a reversible covalent warhead targeting nucleophilic active site residues—most notably the catalytic cysteine thiols in Cysteine Proteases (e.g., Cathepsin B, L, or Papain) and specific serine hydrolases.

Mechanism of Action (MoA): The inhibition typically proceeds via a nucleophilic attack of the enzyme's active site thiolate (


) on the nitrile carbon (

), forming a thioimidate adduct . Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, requiring specific kinetic handling (pre-incubation) to accurately determine potency (

) rather than just

.
Experimental Design Strategy

To validate the inhibitory potential of CMP-OPN, this protocol uses a Fluorogenic Cysteine Protease Assay (Model Enzyme: Cathepsin B) as the standard validation system. This system is chosen because the hydrophobic chloromethylphenyl ring mimics the P2/P3 hydrophobic pocket interactions, while the nitrile engages the catalytic triad.

Critical Assay Parameters:

  • Reducing Agents: Cysteine proteases require a reducing environment (DTT or L-Cysteine) for activity.[1] However, high concentrations of thiols can competitively react with nitriles. Optimization: Use minimal effective DTT (1-2 mM).

  • Pre-incubation: Nitrile adduct formation is slower than non-covalent binding.[1] A "Zero-Preincubation" vs. "30-min Preincubation" comparison is mandatory to diagnose time-dependent inhibition.[1]

  • Detection: Continuous kinetic monitoring of AMC (7-amino-4-methylcoumarin) release.[1]

Materials & Reagents
ReagentSpecificationRole
CMP-OPN >98% Purity (HPLC)Test Inhibitor
Target Enzyme Recombinant Human Cathepsin BModel Target
Substrate Z-Arg-Arg-AMC (Z-RR-AMC)Fluorogenic Substrate (

)
Assay Buffer 50 mM Sodium Acetate, pH 5.5Acidic pH optimal for Cathepsins
Reducing Agent DTT (Dithiothreitol)Activates enzyme active site
Chelator EDTA (1 mM)Prevents heavy metal oxidation of Cys
Solvent DMSO (Anhydrous)Compound vehicle
Control E-64 (Irreversible Epoxide)Positive Control Inhibitor
Detailed Protocol
Phase A: Compound Preparation

Objective: Ensure solubility and prevent aggregation.[1]

  • Stock Solution: Dissolve 10 mg of CMP-OPN (MW: ~193.63 g/mol ) in 100% DMSO to create a 50 mM Stock . Vortex for 1 minute.

  • Quality Check: Inspect for precipitation. If turbid, sonicate for 5 minutes at 25°C.

  • Working Dilutions: Prepare a 10-point dilution series in DMSO (1:3 serial dilution). Start at 10 mM (Final assay top concentration will be 100

    
    ).
    
Phase B: Assay Setup (96-well Black Plate)

Objective: Measure enzymatic velocity (


) in the presence of inhibitor.

Reaction Mix (Per Well):

  • Total Volume: 100

    
    [1]
    
  • Enzyme Concentration: 5 nM (Final)[1]

  • Substrate Concentration: 20

    
     (Below 
    
    
    
    to maximize competitive sensitivity)

Pipetting Scheme:

  • Buffer Prep: Prepare "Complete Assay Buffer": 50 mM NaOAc (pH 5.5), 100 mM NaCl, 1 mM EDTA, 2 mM DTT (Add DTT fresh).

  • Inhibitor Addition: Add 1

    
     of CMP-OPN dilution series to wells. (Include DMSO-only controls).
    
  • Enzyme Addition: Dilute Cathepsin B in Complete Assay Buffer. Add 79

    
     of Enzyme solution to wells.
    
  • Pre-Incubation (CRITICAL): Incubate plate at 25°C for 30 minutes . This allows the nitrile to form the thioimidate adduct.

  • Reaction Start: Add 20

    
     of 100 
    
    
    
    Z-RR-AMC substrate solution.
  • Measurement: Immediately place in fluorescence plate reader.

    • Excitation: 360 nm

    • Emission: 460 nm[1]

    • Mode: Kinetic (Read every 60 seconds for 45 minutes).

Phase C: Data Analysis
  • Slope Calculation: Calculate the slope (RFU/min) for the linear portion of the curve (typically 5–15 min).

  • Normalization: Normalize slopes to DMSO control (100% Activity).

  • Curve Fitting: Fit data to the 4-parameter logistic equation to determine

    
    .
    
    
    
    
  • Time-Dependency Check: Compare

    
     from the "Start" (0-5 min slope) vs. "Late" (30-35 min slope) if continuous reading was used without pre-incubation. A shift to lower 
    
    
    
    over time confirms covalent/slow-binding mechanism.[1]
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism

The diagram below illustrates the reversible covalent attack of the Cysteine Protease active site on the CMP-OPN nitrile warhead.

InhibitorMechanism Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor CMP-OPN (Nitrile Warhead) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Hydrolysis/Reversal (k_off)

Caption: Mechanism of Action for β-ketonitriles. The active site cysteine thiolate attacks the nitrile carbon, forming a reversible thioimidate complex.

Figure 2: Assay Workflow Logic

This flowchart guides the researcher through the critical decision points of the assay.

AssayWorkflow Start Start: CMP-OPN Characterization Solubility Solubility Check (50mM in DMSO) Start->Solubility PreInc Pre-Incubation Step (30 min vs 0 min) Solubility->PreInc Substrate Add Substrate (Z-RR-AMC) PreInc->Substrate Read Kinetic Read (45 min) Substrate->Read Analysis Analyze Progress Curves Read->Analysis Decision Is IC50 Time-Dependent? Analysis->Decision RevCov Mechanism: Reversible Covalent Report: Ki and Residence Time Decision->RevCov Yes (Shift > 3x) FastRev Mechanism: Fast Reversible Report: Standard IC50 Decision->FastRev No (Shift < 2x)

Caption: Decision tree for characterizing CMP-OPN. The comparison of pre-incubation times distinguishes simple competitive inhibition from slow-onset covalent inhibition.[1]

Troubleshooting & Optimization
IssuePossible CauseSolution
High Fluorescence Background Compound autofluorescenceCheck CMP-OPN alone in buffer. If fluorescent at 460nm, switch to a Red-shifted substrate (e.g., Rhodamine-110).[1]
Precipitation Low solubility in aqueous bufferReduce final DMSO concentration to <5% or add 0.01% Triton X-100 to buffer.[1]
No Inhibition observed DTT interferenceHigh DTT can react with nitriles.[1] Lower DTT to 0.5 mM or use TCEP (non-thiol reductant).
Non-linear rates (Control) Enzyme instabilityEnsure buffer pH is correct (5.5) and enzyme is stored at -80°C until use.[1]
References
  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Frizler, M., et al. (2013). "Cysteine protease inhibitors: a survey of recent patent literature." Expert Opinion on Therapeutic Patents. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. (Foundational text on time-dependent inhibition kinetics). Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology.[1] Link

Sources

cytotoxicity assays for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Executive Summary

This guide details the technical protocols for assessing the cytotoxic potential of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (CAS: 96220-15-4), also known as 4'-Chloro-3'-methylbenzoylacetonitrile. As a


-ketonitrile, this compound serves as a critical scaffold in the synthesis of bioactive heterocycles (e.g., pyrazoles, isoxazoles) utilized in antiparasitic and anticancer research.[1]

While often treated as a chemical intermediate, the intrinsic biological activity of the


-ketonitrile moiety—specifically its potential for tautomerization and nitrile metabolism—requires rigorous safety profiling. This document outlines a dual-assay approach: Metabolic Activity (MTT)  for antiproliferative assessment and Membrane Integrity (LDH)  for acute necrosis quantification.

Physicochemical Properties & Handling

Before initiating biological assays, the compound's physical behavior in aqueous media must be managed to prevent precipitation-induced false positives.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula

MW: 193.63 g/mol
Solubility Low in water; High in DMSO/DMFRequires DMSO stock; Final DMSO < 0.5%
Reactivity

-keto/enol tautomerism
pH sensitive; Prepare fresh in buffer
Stability HygroscopicStore desiccated at -20°C

Critical Handling Note:


-ketonitriles can act as weak acids (

). In basic cell culture media (pH 7.4), the equilibrium shifts slightly. Ensure stock solutions are anhydrous to prevent premature hydrolysis of the nitrile group.

Experimental Workflow Logic

The assessment relies on differentiating between cytostasis (growth arrest) and cytotoxicity (cell death).

AssayLogic Compound 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Solubility Solubility Check (DMSO Stock) Compound->Solubility Dosing Serial Dilution (0.1 - 100 µM) Solubility->Dosing AssayChoice Assay Selection Dosing->AssayChoice CellCulture Target Cells (e.g., HeLa, HepG2) CellCulture->AssayChoice MTT MTT/MTS Assay (Mitochondrial Activity) AssayChoice->MTT Chronic (24-72h) LDH LDH Release (Membrane Rupture) AssayChoice->LDH Acute (4-24h) Outcome1 IC50 Calculation (Antiproliferative) MTT->Outcome1 Outcome2 Toxicity Index (Necrosis) LDH->Outcome2

Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint based on exposure duration and mechanism of action.

Protocol 1: Preparation of Stock and Working Solutions

Objective: Create a stable concentration gradient while maintaining a constant solvent (DMSO) concentration across all wells to eliminate solvent toxicity artifacts.

Materials:

  • Compound: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (Solid).

  • Solvent: Sterile DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Vehicle: Serum-free culture medium (e.g., RPMI-1640 or DMEM).

Step-by-Step:

  • Primary Stock (20 mM):

    • Weigh 3.87 mg of compound.

    • Dissolve in 1.0 mL of 100% DMSO. Vortex until completely clear.

    • Validation: Inspect for particulates. If cloudy, sonicate for 30s.

  • Intermediate Dilutions (100x Concentrates):

    • Prepare a 96-well "Master Block" (polypropylene, V-bottom).

    • Perform 1:2 or 1:3 serial dilutions in 100% DMSO .

    • Why? Diluting directly in media often causes precipitation of lipophilic compounds. Diluting in DMSO first ensures solubility.

  • Final Working Solutions (1x):

    • Dilute the Intermediate DMSO stocks 1:200 into pre-warmed culture medium.

    • Final DMSO Concentration: 0.5% (Non-toxic to most mammalian lines).

    • Concentration Range: 0.1 µM to 100 µM (Typical screening window).

Protocol 2: Metabolic Competence Assay (MTT)

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Controls:

  • Negative (Vehicle): Cells + Media + 0.5% DMSO.

  • Positive (Death): Cells + 10% DMSO or 1 µM Staurosporine.

  • Blank: Media + Compound (No Cells) – Crucial for

    
    -ketonitriles to check for intrinsic absorbance.
    

Procedure:

  • Seeding:

    • Seed cells (e.g., 5,000–10,000 cells/well) in a clear 96-well plate.

    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of Final Working Solutions (from Protocol 1).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours. Look for purple precipitate.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan. Shake plate for 10 min.

  • Quantification:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol 3: Membrane Integrity Assay (LDH Release)

Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.

Procedure:

  • Seeding: Same as MTT.

  • Treatment: Treat cells for 24 hours. Do not use serum-rich media if possible , or use low-serum (1%) as serum contains endogenous LDH.

  • Supernatant Collection:

    • Transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate 30 min at Room Temp in the dark.

  • Stop & Read:

    • Add 50 µL Stop Solution (Acetic acid or HCl).

    • Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Calculating % Cytotoxicity (MTT):



Calculating IC50: Plot Log[Concentration] vs. % Viability. Fit using a 4-Parameter Logistic (4PL) Regression :



Visualizing the Assay Workflow:

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 4: Readout Seed Seed Cells (5k/well) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add to Cells Incubate1->Treat Dilute Prepare Compound (0.5% DMSO Final) Dilute->Treat Incubate2 Incubate 48h Treat->Incubate2 Reagent Add MTT/LDH Reagent Incubate2->Reagent Read Measure Absorbance (Plate Reader) Reagent->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Chronological workflow for high-throughput cytotoxicity screening.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility at high conc.Check wells microscopically before reading. If crystals exist, lower max concentration.
High Background Compound absorbance or serum interference.Use cell-free compound blanks. For LDH, use low-serum media.
Edge Effect Evaporation in outer wells.Fill edge wells with sterile PBS; do not use for data.
Non-Sigmoidal Curve Biphasic response or solubility limit.Verify solubility. Check for hormesis (stimulation at low doses).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Santa Cruz Biotechnology. (2023). 3-(4-Ethylphenyl)-3-oxopropanenitrile Product Data (Analogous Structure Safety Data). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776369, 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile. Link

Sources

Application Notes and Protocols: Preparation of Stock Solutions of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is an aromatic nitrile compound of interest in various research and development sectors, including medicinal chemistry and materials science. The accurate and reproducible preparation of stock solutions is a foundational step for any downstream application, ensuring the reliability and validity of experimental results. A concentrated stock solution, prepared with precision, minimizes weighing errors and streamlines the process of making working solutions for assays and experiments.[1]

This guide provides a comprehensive protocol for the preparation, quality control, and storage of stock solutions of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure both accuracy and safety.

Physicochemical Properties and Data Integrity

As of the date of this document, specific, experimentally-derived physicochemical data for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is not widely available in public chemical databases. Therefore, the following properties are based on theoretical calculations and inferences from structurally similar compounds. Researchers are advised to perform small-scale solubility tests as a preliminary step.

PropertyValue/InformationSource/Rationale
Chemical Formula C₁₀H₈ClNO-
Calculated Molecular Weight 193.63 g/mol Calculated from atomic weights
Appearance Expected to be a white to yellow solidInferred from similar compounds like 3-(4-chlorophenyl)-3-oxopropionitrile.[1]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and ethanol. Poorly soluble in water.Inferred from the general solubility of aromatic nitriles and related compounds.
Storage Temperature 0-10°C recommended for the solid compoundInferred from storage conditions for 3-(4-chlorophenyl)-3-oxopropionitrile.[1]

Safety Precautions and Handling

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves, eye protection, and a face shield.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[3]

Materials and Reagents

Equipment:

  • Analytical balance (calibrated, readable to at least 0.1 mg)

  • Volumetric flasks (Class A)[2]

  • Spatula

  • Weighing paper or boat

  • Beakers

  • Magnetic stirrer and stir bar

  • Pipettes (calibrated)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Reagents:

  • 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile powder

  • High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol, ACS grade or higher)

Experimental Protocol: Stock Solution Preparation

This protocol details the weighing method for preparing a stock solution of a specific molar concentration.[5] The key is to weigh the solid as accurately as possible and then calculate the exact concentration based on that weight.[2]

Workflow for Stock Solution Preparation

The following diagram outlines the critical steps from calculation to final storage.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization calc 1. Calculate Target Mass (Molarity x Volume x MW) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) weigh 3. Accurately Weigh Compound transfer 4. Transfer Solid to Volumetric Flask weigh->transfer Use fume hood add_solvent 5. Add ~70% of Solvent transfer->add_solvent dissolve 6. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve fill_mark 7. Fill to Calibration Mark dissolve->fill_mark mix 8. Mix Thoroughly (Invert Flask >10 times) fill_mark->mix label_tube 9. Label Aliquots (Name, Conc., Date) mix->label_tube storage 10. Store at 2-8°C label_tube->storage

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology

Example Calculation (for a 10 mM stock solution in 10 mL):

  • Molecular Weight (MW): 193.63 g/mol

  • Desired Molarity (M): 10 mM = 0.01 mol/L

  • Final Volume (V): 10 mL = 0.01 L

Mass (g) = M (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.01 mol/L x 0.01 L x 193.63 g/mol = 0.0019363 g = 1.94 mg

Procedure:

  • Preparation: Tare the analytical balance with a clean weighing boat.

  • Weighing: Carefully weigh out approximately 1.94 mg of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. It is more important to record the exact weight than to hit the target mass perfectly.[2] Let's assume the actual weight is 2.01 mg .

  • Transfer: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., DMSO) to rinse the weighing boat and ensure all the compound is transferred.[6]

  • Initial Dissolution: Add the solvent to the flask until it is about two-thirds full.[6]

  • Dissolve: Cap the flask and mix by swirling or using a magnetic stirrer until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Final Volume: Once dissolved, carefully add more solvent until the bottom of the meniscus touches the calibration mark on the neck of the flask.[6]

  • Homogenization: Cap the flask securely and invert it at least 10-15 times to ensure the solution is homogeneous.[6]

  • Recalculate Concentration: Use the actual mass to calculate the precise concentration of the stock solution.

    Actual Molarity (mol/L) = Mass (g) / (MW ( g/mol ) x V (L)) Actual Molarity = 0.00201 g / (193.63 g/mol x 0.01 L) = 0.01038 mol/L = 10.38 mM

  • Labeling: Clearly label the flask with the compound name, the exact calculated concentration (10.38 mM), the solvent used, the date of preparation, and your initials.

  • Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes in appropriate vials.

Quality Control and Validation

To ensure the integrity of the prepared stock solution, the following validation steps are recommended:

  • Visual Inspection: The solution should be clear and free of any particulate matter.

  • UV-Vis Spectroscopy: If the compound has a known chromophore, measure the absorbance at a specific wavelength. This can be used to confirm the concentration using the Beer-Lambert law (provided an extinction coefficient is known or determined).

  • LC-MS Analysis: For rigorous quality control, a small aliquot can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity (via mass-to-charge ratio) and purity of the compound in solution.

Storage and Stability

  • Storage Conditions: Based on data for similar compounds, store the stock solution at 2-8°C in tightly sealed containers to prevent solvent evaporation and degradation.[1] For long-term storage, -20°C may be appropriate, but a stability study should be performed to confirm that the compound does not precipitate upon freezing.

  • Light Sensitivity: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as aromatic compounds can be light-sensitive.

  • Stability: The stability of the compound in solution is unknown. It is recommended to prepare fresh stock solutions periodically (e.g., every 1-3 months) or to validate the concentration of older stocks before use.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Incorrect solvent choice; solution is supersaturated.Try a different solvent (e.g., switch from ethanol to DMSO). Gently warm the solution. If the concentration is too high, prepare a more dilute stock.
Precipitate forms upon storage Poor solubility at lower temperatures; solvent evaporation.Store at room temperature if stability allows. Ensure vials are tightly sealed. Before use, bring the solution to room temperature and vortex to redissolve.
Inconsistent experimental results Inaccurate concentration; degradation of the compound.Re-validate the stock solution concentration. Prepare a fresh stock solution.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available at: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available at: [Link]

  • American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. Available at: [Link]

  • iChemical. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. Available at: [Link]

  • PubChem. 3-(4-Methylphenyl)-3-oxopropanenitrile. Available at: [Link]

Sources

Troubleshooting & Optimization

common impurities in 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21667-62-9 (General Class Reference) | Compound Type:


-Keto Nitrile[1]

Diagnostic Triage: What are you seeing?

Before proceeding to deep purification, identify your issue using the symptom matrix below.

SymptomProbable Impurity/IssueDiagnostic CheckImmediate Action
Product is an oil (should be solid) Residual solvent or Unreacted Ester

H NMR: Check for methoxy singlet (

3.9 ppm) or ethyl quartet.[1]
Perform Base Extraction (See Section 3).[1]
Yellow/Orange Gum Acetonitrile Oligomers (Dimer/Trimer)TLC: Spot at baseline or very polar streaks.[1]Recrystallize from EtOH/Water or perform Base Extraction.
Gas evolution during workup Decarboxylation (Formation of Ketone)IR: Loss of

peak (

2260 cm

).[1]
Irreversible. Check reaction temperature during quench.
Low Yield Incomplete enolate formationCheck stoichiometry.Ensure

2.0 eq. of Base and Acetonitrile were used.[2][3]

Critical Impurity Profiles & Remediation

The synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile typically involves the condensation of methyl/ethyl 4-chloro-3-methylbenzoate with acetonitrile using a strong base (e.g., NaH, NaOMe). The impurities below are characteristic of this pathway.

Impurity A: The Unreacted Ester
  • Identity: Methyl 4-chloro-3-methylbenzoate.

  • Origin: Incomplete conversion due to moisture in the base or insufficient reaction time.

  • Nature: Neutral organic molecule.

  • Removal Strategy: Acid-Base Extraction. The target

    
    -keto nitrile is acidic (
    
    
    
    ) due to the methylene group flanked by a carbonyl and a nitrile. The ester is not.
    • Protocol: Dissolve crude in organic solvent (EtOAc/DCM).[1] Extract with 1M NaOH. The product moves to the aqueous layer; the ester stays in the organic layer.

Impurity B: The Decarboxylated Ketone
  • Identity: 4-Chloro-3-methylacetophenone.

  • Origin: Hydrolysis of the nitrile to a

    
    -keto acid, followed by thermal decarboxylation.
    
    • Trigger: High temperature during acidic quench or prolonged exposure to strong acid.

  • Nature: Neutral ketone.

  • Removal Strategy: Same as Impurity A (stays in organic layer during base extraction).[1]

  • Prevention: Keep quench temperature

    
    . Avoid concentrated HCl; use dilute 
    
    
    
    or acetic acid.[1]
Impurity C: Acetonitrile Oligomers
  • Identity: 3-aminocrotononitrile derivatives (dimers/trimers).[1]

  • Origin: Self-condensation of acetonitrile in the presence of strong base without the ester electrophile present.

  • Nature: Basic/Neutral, often highly colored (yellow/orange).[1]

  • Removal Strategy: These are often less soluble in the final recrystallization solvent or removed via the initial organic wash in the extraction protocol.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the "Happy Path" (Synthesis) versus the "Sad Path" (Hydrolysis/Decarboxylation).

ReactionPathways cluster_0 Critical Control Point Ester Starting Ester (Neutral) Enolate Intermediate Enolate (Stable Salt) Ester->Enolate + Base / MeCN Acetonitrile Acetonitrile Acetonitrile->Enolate Deprotonation Imp_Oligomer Impurity: Oligomers (Yellow Gum) Acetonitrile->Imp_Oligomer Excess Base No Ester Product Target β-Keto Nitrile (Acidic pKa ~10) Enolate->Product Acid Quench (Controlled T < 10°C) Imp_Acid Impurity: β-Keto Acid (Unstable) Product->Imp_Acid Hydrolysis (Strong Acid/Heat) Imp_Ketone Impurity: Acetophenone (Neutral) Imp_Acid->Imp_Ketone - CO2 (Decarboxylation)

Caption: Synthesis pathway showing the divergence between the desired product and the irreversible decarboxylation impurity.

Optimized Protocol: The "Self-Validating" Purification

This workflow relies on the acidity of the


-keto nitrile.[4] If the product precipitates after Step 5, it chemically must be the target (or the hydrolyzed acid, which is rare if pH is controlled), as neutral impurities cannot survive the phase switch.
Diagram 2: Acid-Base Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Contains Product, Ester, Ketone) Step1 1. Dissolve in Organic Solvent (DCM or EtOAc) Crude->Step1 Step2 2. Extract with 1M NaOH (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Discard) Split->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Keep) Split->AqLayer OrgContent Contains: - Unreacted Ester - Decarboxylated Ketone - Oligomers OrgLayer->OrgContent AqContent Contains: - Product as Enolate Salt (Na+) AqLayer->AqContent Step3 3. Acidify slowly to pH 3-4 (Use HCl or H2SO4) AqLayer->Step3 Final 4. Filter Precipitate (Pure Target Compound) Step3->Final

Caption: Purification logic gate. Neutral impurities are mechanically separated from the acidic product.

Detailed Methodology
  • Quench: Pour the reaction mixture into crushed ice/water. Acidify with dilute HCl to pH 2–3. Maintain temperature

    
     to prevent decarboxylation.
    
  • Initial Extraction: Extract the crude mixture with Ethyl Acetate (

    
    ). Combine organics.
    
  • The "Clean-Up" (Critical Step):

    • Extract the combined organic layer with 10% aqueous NaOH (or saturated

      
      ).[1]
      
    • Mechanism:[5][6][7][8][9][10] The product converts to its water-soluble sodium enolate. Neutral impurities (ester, ketone) remain in the Ethyl Acetate.[1]

  • Separation: Separate the layers. Keep the aqueous layer. (You may check the organic layer by TLC to confirm impurities are removed).

  • Precipitation:

    • Cool the aqueous layer to

      
      .
      
    • Slowly add dilute HCl dropwise with vigorous stirring until pH

      
       3–4.
      
    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a mixture of two compounds even after purification? A: You are likely seeing Keto-Enol Tautomerism .


-keto nitriles exist in equilibrium between the keto form (

) and the enol form (

).[1]
  • Verification: Run NMR in

    
     vs. 
    
    
    
    . The ratio often changes with solvent polarity. This is not an impurity.

Q: Can I use ethanol for the reaction solvent? A: Generally, no . While condensation can occur, Claisen-type condensations are reversible.[1] Using an alcohol solvent that matches the ester leaving group (e.g., methanol for methyl esters) is acceptable, but acetonitrile is often used as both reactant and solvent (or co-solvent with THF/Toluene) to drive the reaction forward.[1]

Q: My yield is low. Can I recover unreacted ester? A: Yes. In the purification protocol above, the Organic Layer (Step 4) contains your unreacted ester.[1] You can concentrate this layer and recycle the material.

Q: Is the product sensitive to moisture? A: The solid product is stable. However, the reaction is highly sensitive. The base (NaH/NaOMe) will react with moisture instead of the acetonitrile, stopping the reaction dead. Ensure anhydrous conditions.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for Claisen condensations and

    
    -keto nitrile synthesis).
    
  • Organic Syntheses. 2-Phenylbutyronitrile. Org. Synth. 1973 , 53,[1] 98. Link (Demonstrates alkylation/nitrile chemistry principles).[1]

  • Ji, Y.; et al.Synthesis of

    
    -ketonitriles via condensation of esters with acetonitrile. Tetrahedron Lett.2009 , 50, 6166-6168.[1] (Modern optimization of the ester-acetonitrile condensation).
    
  • PubChem. 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. Link (Compound Identification).[1]

Sources

Technical Support Center: Enhancing the Stability of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the stability of this compound in solution during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Introduction

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is a versatile β-ketonitrile intermediate. The stability of this compound in solution is paramount for reproducible and reliable experimental outcomes. Instability can lead to the formation of degradation products, which may interfere with your analysis or downstream reactions. This guide will help you understand the potential degradation pathways and provide strategies to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about the stability of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile.

Q1: What are the primary factors that affect the stability of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in solution?

A1: The stability of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The β-ketonitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, and the aromatic ketone moiety can be prone to photodegradation.[1]

Q2: In which types of solvents is the compound most stable?

A2: For general use, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended for stock solutions. It is advisable to store stock solutions at low temperatures (e.g., -20°C) and protected from light. When preparing aqueous working solutions, it is crucial to control the pH with a suitable buffer system, ideally in the neutral to slightly acidic range (pH 4-6), to minimize hydrolysis.

Q3: I am observing a new, unexpected peak in my HPLC analysis after storing my sample for a few hours. What could be the cause?

A3: An unexpected peak is likely a degradation product. The most common cause is hydrolysis of the β-ketonitrile. Depending on your experimental conditions, this could be due to acidic or basic moieties in your solution. Consider performing a forced degradation study (see Part 3) to identify potential degradants and confirm if the new peak corresponds to one of them.

Q4: How can I monitor the stability of my compound during an experiment?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[2][3][4] A well-developed method should be able to separate the parent compound from its potential degradation products. Regular analysis of your sample over the course of your experiment will allow you to quantify any degradation.

Part 2: Troubleshooting Guides

This section provides in-depth guidance for specific issues you may encounter.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptom: A significant decrease in the peak area of the parent compound and the appearance of one or more new peaks in the chromatogram within a short timeframe after preparing an aqueous solution.

Root Cause Analysis:

  • pH-Mediated Hydrolysis: The β-ketonitrile group is susceptible to hydrolysis.

    • Base-catalyzed hydrolysis: In basic conditions (pH > 7), the methylene group adjacent to the nitrile and ketone is deprotonated, which can facilitate nucleophilic attack by hydroxide ions, leading to the cleavage of the C-C bond between the carbonyl and methylene groups. This would likely result in the formation of 4-chloro-3-methylbenzoic acid.

    • Acid-catalyzed hydrolysis: In acidic conditions (pH < 4), the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation of the resulting β-keto acid to form 4'-chloro-3'-methylacetophenone.

Solutions:

  • pH Optimization: Determine the optimal pH for your experiment where the compound exhibits maximum stability. This is typically in the slightly acidic to neutral range. A pH stability study is recommended.

  • Buffer Selection: Use a buffer system that can maintain the pH in the desired range throughout your experiment. Be aware that some buffer components can catalyze degradation.

  • Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Fresh Preparation: Prepare aqueous solutions fresh before use and minimize storage time.

Hypothesized Hydrolytic Degradation Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent_acid 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile intermediate_acid β-keto amide intermediate parent_acid->intermediate_acid H₃O⁺ product_acid 4'-chloro-3'-methylacetophenone (via decarboxylation) intermediate_acid->product_acid H₂O, Heat parent_base 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile product_base 4-chloro-3-methylbenzoic acid parent_base->product_base OH⁻, H₂O

Caption: Hypothesized hydrolytic degradation pathways.

Issue 2: Degradation Upon Exposure to Light

Symptom: Samples left on the benchtop under ambient light show degradation, while samples stored in the dark are stable.

Root Cause Analysis:

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon absorption of UV or visible light.[1][5] The energy from the light can promote the molecule to an excited state, leading to reactions such as photoreduction or cleavage.

Solutions:

  • Light Protection: Always protect solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.

  • Wavelength Consideration: If your experiment involves light, use the longest possible wavelength that is feasible for your application to minimize energy input.

  • Use of Photostabilizers: In formulation development, the inclusion of UV absorbers or quenchers can be considered.

Hypothesized Photodegradation Pathway

G parent 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile excited Excited State Molecule parent->excited hν (Light) products Photoreduction or Cleavage Products excited->products Reaction with solvent or other molecules

Caption: General photodegradation mechanism.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile.

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and develop a stability-indicating analytical method.

Objective: To generate degradation products of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile under various stress conditions.

Materials:

  • 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in ACN to 0.1 mg/mL before analysis.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC or UPLC.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by HPLC/UPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity analysis->peak_purity identify Identify Degradants (LC-MS/MS) peak_purity->identify method_dev Develop Stability- Indicating Method identify->method_dev

Caption: Forced degradation study workflow.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile from its degradation products.

Starting HPLC Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for λmax)
Injection Volume 10 µL

Method Development and Optimization:

  • Initial Screening: Analyze the parent compound and the stressed samples using the starting conditions.

  • Gradient Optimization: Adjust the gradient slope and time to improve the resolution between the parent peak and any degradation peaks.

  • Mobile Phase pH: Vary the pH of the aqueous mobile phase (e.g., using different buffers like phosphate or acetate) to alter the selectivity.

  • Organic Modifier: Evaluate different organic solvents (e.g., methanol instead of acetonitrile) to change the elution order.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

References

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 28.3: Organic Photochemistry. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ARL Bio Pharma. (2018). Stability Indicating Methods. YouTube. [Link]

  • ACE Scientific. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. YouTube. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

Sources

side reaction products in the synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the formation of side products, and optimize reaction outcomes. The synthesis, typically a Claisen-type condensation, is robust yet susceptible to several side reactions that can impact yield and purity. This guide provides in-depth, experience-based answers to common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues & Side Products

This section addresses specific problems you may encounter during the synthesis and workup. Each question is designed to help you identify the root cause of an issue and implement a scientifically sound solution.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted starting ester. What are the likely causes?

Answer:

This is a classic issue of incomplete conversion, which can typically be traced back to the efficacy of the base or the overall reaction conditions. The core of this synthesis is the deprotonation of acetonitrile to form a nucleophilic anion that attacks the starting ester, ethyl 4-chloro-3-methylbenzoate. If this initial step is inefficient, the reaction will stall.

Root Cause Analysis:

  • Inactive Base: The most common culprit is the deactivation of the strong base (e.g., sodium ethoxide, sodium hydride). These bases are extremely sensitive to moisture. Any water present in the acetonitrile, solvent, or reaction vessel will preferentially react with the base, quenching it before it can deprotonate the acetonitrile.

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic one.[1] This is because the product, a β-ketonitrile, is more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-18). The base will deprotonate the newly formed product, driving the reaction equilibrium forward. Using less than one full equivalent of base will result in an incomplete reaction.[2]

  • Low Reaction Temperature or Insufficient Time: While starting the reaction at a lower temperature can control exotherms, the condensation requires sufficient thermal energy. If the reaction is not brought to reflux or run for an adequate duration, the conversion will be low.

Corrective Actions:

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled or anhydrous grade solvents. Ensure your acetonitrile is of high purity and low water content.

  • Verify Base Quality: Use a fresh, unopened container of sodium hydride or freshly prepared sodium ethoxide. If using commercial sodium ethoxide, it's crucial to handle it under an inert atmosphere (e.g., in a glovebox).

  • Use Stoichiometric Base: Ensure at least 1.0 to 1.1 equivalents of a strong base are used relative to the limiting reagent (typically the ester).

  • Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reflux time for full conversion of the starting ester.

Question 2: I've isolated an impurity with a molecular weight of 197.64 g/mol (C9H8ClNO2), which is 18 amu higher than my product. What is this compound and how did it form?

Answer:

This impurity is almost certainly 3-(4-chloro-3-methylphenyl)-3-oxopropanamide . It forms via the partial hydrolysis of the nitrile functional group in your desired product.

Mechanism of Formation:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, although the mechanism differs.[3][4]

  • Acid-Catalyzed Hydrolysis: During the acidic workup (e.g., quenching with HCl), the nitrile nitrogen is protonated, making the carbon atom highly electrophilic. A water molecule then attacks this carbon.[5][6][7] Subsequent proton transfers and tautomerization lead to the primary amide. If the workup is too slow, performed at elevated temperatures, or uses an overly concentrated acid, this side reaction becomes significant.

  • Base-Catalyzed Hydrolysis: If the reaction mixture is not properly quenched and remains basic during workup in the presence of water, hydroxide ions can attack the nitrile carbon, leading to the amide after protonation.

Prevention Strategy:

  • Controlled Workup: When quenching the reaction, add the acidic solution slowly while maintaining the temperature of the reaction mixture at 0-10 °C. This minimizes the rate of hydrolysis.

  • Avoid Prolonged Exposure to Acid/Base: Neutralize the reaction mixture to approximately pH 7 and proceed with the extraction promptly.[8] Do not let the crude product sit in acidic or basic aqueous solutions for extended periods.

Question 3: My final product is contaminated with 1-(4-chloro-3-methylphenyl)ethan-1-one. How is this possible?

Answer:

The formation of 1-(4-chloro-3-methylphenyl)ethan-1-one is a clear indicator of a two-step degradation process: full hydrolysis of the nitrile followed by decarboxylation.

Degradation Pathway:

  • Full Nitrile Hydrolysis: Under harsh acidic or basic conditions, particularly with heating, the intermediate amide (as described in Question 2) can be further hydrolyzed to a carboxylic acid, forming 3-(4-chloro-3-methylphenyl)-3-oxopropanoic acid .[9]

  • Decarboxylation: This intermediate is a β-keto acid, a class of compounds well-known for being thermally unstable.[10] Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic transition state to form an enol, which then tautomerizes to the stable ketone product.[11] This can occur during workup, concentration of the product solution at high temperatures, or attempted distillation.

Prevention Strategy:

  • Gentle Workup Conditions: Adhere strictly to low-temperature conditions during the acidic quench.

  • Low-Temperature Concentration: Remove the extraction solvent using a rotary evaporator at a low temperature (<30-40°C) to prevent thermal decarboxylation of any β-keto acid impurity.[8]

  • Avoid Distillation: The target product is often a solid. Purification should be performed by recrystallization or rapid column chromatography, not distillation, which would likely cause degradation.

Side Product Summary Table
Side Product NameChemical StructureMolecular Weight ( g/mol )Formation ConditionsPrevention / Mitigation
Ethyl 4-chloro-3-methylbenzoate Cl(C6H3)(CH3)COOEt198.65Incomplete reaction; inactive base; insufficient reaction time/temperature.Use fresh, stoichiometric base; ensure anhydrous conditions; monitor reaction to completion.
3-(4-chloro-3-methylphenyl)-3-oxopropanamide Cl(C6H3)(CH3)COCH2CONH2197.64Partial hydrolysis of the product nitrile during acidic or basic workup.Perform acidic quench at low temperature (0-10 °C); minimize contact time with aqueous acid/base.
1-(4-chloro-3-methylphenyl)ethan-1-one Cl(C6H3)(CH3)COCH3168.62Full nitrile hydrolysis to a β-keto acid followed by thermal decarboxylation.Use mild workup conditions; concentrate solvents at low temperatures; avoid purification by distillation.
Polymeric materials (C9H6ClNO)nVariableProduct instability, especially at high temperatures or under strong acid/base conditions.Use the crude product immediately or purify rapidly; store in a cool, dark place under inert gas.[8]
Reaction and Side Product Pathways

The following diagram illustrates the desired synthetic route versus the common degradation pathways.

G Ester Ethyl 4-chloro-3-methylbenzoate + Acetonitrile Product 3-(4-chloro-3-methylphenyl) -3-oxopropanenitrile Ester->Product Claisen Condensation Base NaOEt / NaH Base->Ester Amide Side Product: 3-oxopropanamide Product->Amide Partial Hydrolysis (H3O+ / OH-) KetoAcid Intermediate: β-Keto Acid Amide->KetoAcid Full Hydrolysis (H3O+ / Heat) Ketone Side Product: Ketone KetoAcid->Ketone Decarboxylation (Heat, -CO2)

Caption: Main synthesis pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis? A1: Both sodium ethoxide (NaOEt) and sodium hydride (NaH) are effective. NaOEt is often used when ethanol is the solvent, as it avoids transesterification issues.[12] However, NaH is a powerful, non-nucleophilic base that works well in aprotic solvents like THF or DME and drives the reaction by producing hydrogen gas, which evolves from the system. For industrial-scale synthesis, continuously removing the alcohol byproduct can also drive the reaction to completion.[13]

Q2: How can I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 hexanes:ethyl acetate. The starting ester will have a higher Rf value than the more polar β-ketonitrile product. Spot the reaction mixture alongside a co-spot of the starting ester to track its consumption. For more quantitative analysis, LC-MS is ideal.

Q3: What is the recommended purification method for the final product? A3: Given the product's potential for thermal degradation, purification should be done using non-destructive methods.

  • Recrystallization: If a solid crude product is obtained, recrystallization is preferred. A solvent screen can identify a suitable system, such as isopropanol or an ethyl acetate/hexanes mixture, where the product has high solubility when hot and low solubility when cold.[14]

  • Rapid Column Chromatography: If the crude product is an oil or highly impure, a quick filtration through a plug of silica gel or a full column chromatography run can be effective.[14][15] Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

Experimental Protocols

Protocol 1: Optimized Synthesis

This protocol is designed to maximize yield by ensuring anhydrous conditions and complete reaction.

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF or DME to the flask.

  • Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (2.0-3.0 eq) dropwise. Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Ester Addition: Add a solution of ethyl 4-chloro-3-methylbenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC until the starting ester is consumed.

Protocol 2: Recommended Workup and Purification

This protocol is designed to minimize the formation of hydrolysis and decarboxylation side products.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and cautiously quench the reaction by adding a pre-chilled 1M HCl solution until the pH of the aqueous layer is ~5-6. Caution: Hydrogen gas may be evolved if excess NaH is present.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C .

  • Purification:

    • If the crude product is a solid, recrystallize from a suitable solvent (e.g., isopropanol).

    • If the crude product is an oil, purify immediately by column chromatography on silica gel.

References
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link][5]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link][3]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link][6]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][7]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link][1]

  • Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link][12]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link][9]

  • Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link][16]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link][2]

  • The Claisen Condensation. (n.d.). Retrieved from [Link][17]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link][18]

  • Google Patents. (2007). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof. Retrieved from [13]

  • National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link][19]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link][10]

  • YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link][11]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-CN Subject: Scale-up failures, solidification of reaction mixture, and safety hazards in beta-keto nitrile synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Scale-Up Paradox

You are likely accessing this guide because a protocol that worked perfectly on a 5-gram scale has failed at the 100-gram or kilogram scale. The synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (hereafter referred to as the Target Intermediate ) via the condensation of methyl 4-chloro-3-methylbenzoate with acetonitrile is a classic example of a reaction that suffers from physical mass transfer limitations and thermal hazards upon scaling.

This guide treats your synthesis as a technical support ticket , breaking down the failure modes (Symptoms), the chemical causality (Diagnosis), and the engineering solutions (Resolution).

Module 1: The Reaction (The "Brick" Phenomenon)

Symptom

"At 50g scale, the reaction mixture turned into a solid, unstirrable yellow brick. The agitator seized, and the internal temperature spiked."

Diagnosis: Sodium Enolate Precipitation

In the Claisen-type condensation between an ester and acetonitrile, the product is not the neutral nitrile but its sodium enolate salt .

  • Chemistry: The base (e.g., NaH or NaOMe) deprotonates acetonitrile (

    
    -proton pKa ~25). This anion attacks the ester. The resulting intermediate immediately loses alkoxide to form the beta-keto nitrile, which is more acidic (pKa ~10) than acetonitrile. It instantly consumes a second equivalent of base to form the sodium enolate.
    
  • The Problem: This sodium enolate is highly insoluble in non-polar solvents (Toluene) and forms a viscous gel in polar aprotic solvents (THF) at high concentrations.

Resolution: Solvent Engineering & Temperature Control

Protocol Adjustment: Do not run this reaction "neat" in acetonitrile or in pure THF at high concentrations (>1 M).

ParameterRecommendationRationale
Solvent System Toluene (primary) + catalytic alcohol Toluene allows for higher temperatures to keep the slurry mobile. If using NaOMe, the methanol byproduct must be removed (azeotrope) to drive equilibrium.
Base Selection NaOMe (solid) vs. NaH NaH is cleaner but evolves

(safety risk). NaOMe is safer for scale but requires stripping methanol to push conversion.
Concentration 0.5 M - 0.7 M Dilution is the only way to prevent agitator seizure during enolate formation.
Visualizing the Reaction Dynamics

ReactionDynamics Reactants Ester + Acetonitrile Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Base Base (NaH or NaOMe) Base->Reactants Deprotonation ProductNeutral Beta-Keto Nitrile (Transient) Transition->ProductNeutral -OMe Enolate Sodium Enolate Salt (The 'Brick') ProductNeutral->Enolate Rapid Deprotonation (Exothermic!) Enolate->Reactants Reversible if alcohol not removed Final Target Intermediate (Post-Quench) Enolate->Final Acid Quench

Figure 1: Reaction pathway highlighting the rapid, exothermic formation of the insoluble enolate salt, which causes physical scaling issues.

Module 2: Critical Safety Hazards

FAQ: Can I use aqueous NaOH and Acetonitrile?

STOP immediately.

  • The Hazard: Heating acetonitrile with strong aqueous base (NaOH/KOH) initiates the hydrolysis of the nitrile to acetamide and then acetic acid.[1]

  • The Result: This reaction releases Ammonia gas (

    
    )  and is highly exothermic.[1] In a closed reactor, this leads to rapid pressurization and potential explosion (runaway reaction).
    
  • Rule: This synthesis must be anhydrous . Water is only introduced during the quench phase, into a cooled mixture.

Module 3: Workup & Purification (The Emulsion Nightmare)

Symptom

"After quenching with water, I have three layers and a rag layer that won't separate. Yield is missing."

Diagnosis: Amphiphilic Character

The Target Intermediate contains a lipophilic head (chloro-methyl-phenyl) and a polar tail (keto-nitrile). At neutral pH, it acts as a surfactant, stabilizing emulsions.

Troubleshooting Guide
IssueRoot CauseImmediate FixPrevention
Emulsion pH is near the pKa of the product (~9-10), creating a mix of neutral and ionic forms.Acidify to pH < 4 . The neutral form is fully organic soluble.Always quench into dilute acid (HCl or

), not water.
Oiling Out Product melting point is depressed by impurities (unreacted ester).Seed the oil with pure crystal at 0°C. Use IPA/Water or Heptane/Toluene for recrystallization.Ensure >98% conversion before workup.
Low Yield Hydrolysis of the nitrile group to an amide/acid.Quench temperature was too high (>20°C) or acid was too strong/prolonged.Keep quench < 10°C. Separate phases immediately.
Workup Logic Flow

WorkupLogic ReactionMix Reaction Slurry (Enolate) Quench Quench into Ice/Dilute HCl ReactionMix->Quench CheckPH Check pH Quench->CheckPH PH_High pH > 5 (Partial Salt) CheckPH->PH_High Basic PH_Low pH < 4 (Free Nitrile) CheckPH->PH_Low Acidic PH_High->Quench Add more Acid Separation Phase Separation PH_Low->Separation Emulsion Emulsion Formed? Separation->Emulsion Filter Filter through Celite Emulsion->Filter Yes (Solid particulates) Brine Add Saturated Brine Emulsion->Brine Yes (Surfactant effect) Isolate Evaporate Organic Layer Emulsion->Isolate No (Clean) Filter->Separation Brine->Separation

Figure 2: Decision tree for workup to avoid yield loss and emulsions.

Module 4: Validated Scale-Up Protocol

Scale: 100g Input (Methyl 4-chloro-3-methylbenzoate) Safety: Requires fume hood, N2 atmosphere, and blast shield (if using NaH).

  • Preparation:

    • Dry Toluene (500 mL) via azeotropic distillation or molecular sieves.

    • Base: Sodium Methoxide (solid, 1.5 eq) OR Sodium Hydride (60% in oil, 1.5 eq). Note: NaOMe is preferred for safety at >1kg scale.

  • Reaction:

    • Charge Toluene and Base to the reactor. Heat to 80°C.

    • Mix Methyl 4-chloro-3-methylbenzoate (1.0 eq) and Acetonitrile (3.0 eq) in a separate vessel.

    • Addition: Add the Ester/Acetonitrile mixture to the hot base slurry over 2 hours.

      • Critical: Monitor internal temp. Do not exceed 90°C.

      • Observation: If using NaOMe, distill off the Toluene/Methanol azeotrope during addition to drive the reaction.

  • Completion:

    • Stir at 85-90°C for 4-6 hours.

    • IPC (In-Process Control): HPLC should show <1% unreacted ester. The mixture will be a thick slurry.

  • Workup:

    • Cool reactor to 20°C.

    • Prepare a quench vessel with Ice Water (300 mL) and Conc. HCl (to pH 2) .

    • Slowly transfer the reaction slurry into the quench vessel. Exothermic!

    • Extract with Ethyl Acetate or Toluene. Wash organic layer with Brine.

  • Crystallization:

    • Swap solvent to Isopropanol (IPA) . Heat to dissolve, cool slowly to 0°C.

    • Filter and dry at 40°C under vacuum.

References

  • BenchChem. (2025).[2] Technical Support Center: Scaling Up Benzoylacetone Synthesis. Retrieved from

  • Organic Process Research & Development. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.[1][3] ACS Publications.[3] Retrieved from

  • National Institutes of Health (NIH). (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks. Retrieved from

  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation. Retrieved from

  • Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof (US20070142661A1).[4] Retrieved from

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and similar hydrophobic small molecules in aqueous buffers. Our goal is to provide a logical troubleshooting framework and a suite of practical solutions to maintain compound integrity and ensure experimental success.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section addresses the most common initial hurdles faced when working with this compound.

Q1: I dissolved my 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen?

This is a classic issue known as "crashing out" and is the primary challenge for hydrophobic compounds.[1][2] The root cause is the drastic change in solvent polarity. Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water-based systems like Phosphate-Buffered Saline (PBS) or cell culture media.[1][2] When the concentrated DMSO stock is introduced to the aqueous buffer, the DMSO disperses, and the compound is suddenly surrounded by water molecules it cannot favorably interact with, causing it to precipitate out of the solution.[1]

Q2: What is the best practice for preparing a stock solution of this compound?

The key is to create a highly concentrated, stable stock in an appropriate organic solvent.

  • Solvent Selection: Anhydrous (moisture-free) DMSO is the recommended starting point for creating high-concentration stock solutions.[2] Other options include ethanol or N,N-Dimethylformamide (DMF), but DMSO typically offers superior solubilizing power for this class of molecules.

  • Concentration: Prepare the stock solution at a concentration significantly higher than your final working concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent transferred into your final aqueous solution.[2]

  • Storage: Once prepared, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation and moisture absorption.[3] Avoid repeated freeze-thaw cycles.[3]

Q3: How can I modify my dilution technique to prevent the compound from precipitating?

The dilution step is critical. A gentle, gradual transition in solvent environment is often all that is needed to prevent precipitation.

  • Increase the Temperature: Pre-warming your aqueous buffer (e.g., to 37°C) can sometimes increase the compound's solubility limit, but be mindful of the compound's stability at higher temperatures.[1]

  • Reverse Addition: Instead of adding the small volume of DMSO stock directly to the large volume of buffer, try adding the buffer to the DMSO stock dropwise while continuously and vigorously vortexing.[1] This allows for a more controlled dilution process.

  • Maximize Dispersion: When adding the stock solution to the buffer, ensure the buffer is being rapidly mixed or vortexed to promote immediate dispersion and prevent localized high concentrations of the compound that can initiate precipitation.[2]

  • Minimize Final Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your working solution as low as possible, ideally below 0.5% for cell-based assays to avoid solvent-induced toxicity.[3]

Systematic Troubleshooting Workflow

If basic technique modifications are insufficient, a more systematic approach is required. The following workflow guides you through selecting an appropriate solubilization strategy.

G start Precipitation Observed in Aqueous Buffer check_stock Is the stock solution (e.g., in DMSO) clear? start->check_stock new_stock Stock solution compromised. Prepare fresh, anhydrous stock. Consider sonication. check_stock->new_stock No check_dilution Modify Dilution Technique: - Add stock to vortexing buffer - Lower final concentration - Pre-warm buffer check_stock->check_dilution Yes new_stock->check_dilution still_precip Still Precipitates? check_dilution->still_precip solubilization Select Advanced Solubilization Strategy still_precip->solubilization Yes end end still_precip->end No (Problem Solved) ph_adjust pH Adjustment (For ionizable compounds) solubilization->ph_adjust cosolvent Co-Solvents (e.g., PEG-400, ethanol) solubilization->cosolvent surfactant Surfactants (e.g., Tween-80, Cremophor) solubilization->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) solubilization->cyclodextrin

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Advanced Solubilization Strategies

When simple dilution fails, incorporating solubilizing excipients into your aqueous buffer is the next logical step.

Q4: My experiment has a strict pH requirement. Can I use a co-solvent to improve solubility?

Yes, using a co-solvent is a very common and effective strategy.[4][5]

  • What is a co-solvent? A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[4][6][7] This creates a more favorable environment for hydrophobic compounds.[7]

  • Which co-solvents should I consider? For biological experiments, biocompatible co-solvents are essential. Common choices include Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), ethanol, and glycerol.[1][3][5]

  • How much should I use? The goal is to use the minimum amount necessary to achieve solubility, as high concentrations can impact biological systems. Start with a low percentage (e.g., 1-5% v/v) in your final buffer and increase incrementally.

Q5: The structure of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile has a methylene group between two carbonyl groups. Can I use pH adjustment to increase its solubility?

Yes, this is a plausible and powerful technique to investigate. The protons on the carbon alpha to the two carbonyl groups (the nitrile and the ketone) are potentially acidic and can be removed by a base.

  • How does pH affect solubility? The solubility of ionizable compounds is highly pH-dependent.[8][9][10] For a weakly acidic compound, increasing the pH of the solution above its pKa will deprotonate the molecule, forming a more polar (and thus more water-soluble) anionic salt.[8][9] Conversely, for a weakly basic compound, lowering the pH will form a more soluble cationic salt.[8][9]

  • How do I test this? You must perform a pH-solubility profile to determine the optimal pH for your compound. This involves preparing a series of buffers across a relevant pH range (e.g., pH 6.0 to 9.0) and determining the maximum concentration of the compound that remains soluble in each.[1]

  • Important Consideration: You must ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity) and that the compound is chemically stable at that pH.[5]

Q6: What are surfactants and how can they help?

Surfactants are amphiphilic molecules that contain both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[11]

  • Mechanism of Action: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can be encapsulated, while the hydrophilic heads face the aqueous buffer, rendering the entire complex soluble.[12][13]

  • Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[12] Common examples include Polysorbate 80 (Tween-80) and Polyoxyl 35 castor oil (Cremophor EL).[12][14]

  • How to Use: Dissolve the surfactant in your aqueous buffer before adding the compound stock solution. Typical concentrations range from 0.1% to 2% (w/v).

Q7: I've heard about cyclodextrins for drug delivery. Are they useful in a lab setting?

Absolutely. Cyclodextrins are highly effective and widely used solubilizing agents in both pharmaceutical formulations and preclinical research.[15][16][17][18]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. They have a hydrophilic exterior and a hydrophobic interior cavity.[16] Your hydrophobic compound can become encapsulated within this central cavity, forming a water-soluble "inclusion complex".[15][19][20] This complex effectively shields the hydrophobic molecule from the aqueous environment.[18]

  • Which Cyclodextrin to Use? Modified cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are preferred due to their significantly higher aqueous solubility and safety profiles compared to natural cyclodextrins.[16][19]

  • How to Use: Prepare a solution of the cyclodextrin (e.g., 1-10% w/v) in your buffer. This solution can then be used to dilute your compound stock. Gentle heating or sonication can sometimes facilitate the formation of the inclusion complex.

Comparison of Advanced Solubilization Methods

MethodMechanism of ActionTypical Final Conc.ProsCons / Experimental Considerations
Co-Solvents Reduces the polarity of the aqueous solvent system.[6][7]1-10% (v/v)Simple to implement; effective for many compounds.Can affect biological systems (e.g., enzyme activity, cell membranes) at higher concentrations.
pH Adjustment Converts a neutral molecule into a more soluble ionized salt.[8]pH unit dependentCan produce a very large increase in solubility.Only works for ionizable compounds; the required pH may be incompatible with the experiment; compound stability at high/low pH must be confirmed.
Surfactants Encapsulates the hydrophobic compound within micelles.[12][13]0.1-2% (w/v)Highly effective; can also improve compound stability.Can interfere with some assays; potential for cell toxicity depending on the surfactant and concentration.
Cyclodextrins Forms a water-soluble inclusion complex with the compound.[15][18]1-10% (w/v)Generally low toxicity; widely used in drug formulations.Can be more expensive; may not work for all molecular shapes/sizes.

Detailed Experimental Protocols

Protocol 1: Preparing a Working Solution Using a Co-Solvent (PEG-400)

  • Prepare Stock Solution: Prepare a 20 mM stock solution of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in 100% anhydrous DMSO.

  • Prepare Co-Solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) containing 5% (v/v) PEG-400. For 10 mL of buffer, add 9.5 mL of buffer and 0.5 mL of PEG-400. Mix thoroughly.

  • Dilution: To prepare a 100 µM working solution in a 1 mL final volume, add 995 µL of the co-solvent buffer to a microcentrifuge tube.

  • While vigorously vortexing the tube, add 5 µL of the 20 mM DMSO stock solution dropwise.

  • Continue vortexing for an additional 30 seconds to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation against a dark background.

Protocol 2: Determining pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM phosphate-citrate) at various pH values, such as 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Prepare Supersaturated Solutions: Add an excess amount of solid 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile powder to 1 mL of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that undissolved material is clearly visible.

  • Equilibrate: Tightly cap the tubes and rotate them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.[1]

  • Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.[1]

  • Sample and Quantify: Carefully collect the supernatant from each tube. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (in µM or µg/mL) against the corresponding pH value to identify the optimal pH for solubilization.

Protocol 3: Preparing a Formulation with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. To do this, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming (to 40-50°C) may be required to fully dissolve the cyclodextrin. Cool the solution to room temperature.

  • Prepare Stock Solution: Prepare a 20 mM stock solution of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in 100% anhydrous DMSO.

  • Dilution: To prepare a 100 µM working solution in a 1 mL final volume, add 995 µL of the 10% HP-β-CD solution to a microcentrifuge tube.

  • While vortexing, add 5 µL of the 20 mM DMSO stock solution.

  • Complexation: Incubate the solution for 30-60 minutes at room temperature with gentle shaking to facilitate the formation of the inclusion complex.

  • Visually inspect the solution for clarity.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Innovare Academic Sciences. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • Journal of Mountain Research. Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? [Link]

  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Link]

  • YouTube. What Happens to Solubility When You Change the pH? (17.6). [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • PubMed. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • Advanstar Communications. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions. [Link]

  • Chad's Prep®. 17.6 pH Effects on Solubility. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • YouTube. What Happens to Solubility When You Change the pH? (17.6). [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

Sources

reaction condition optimization for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile Synthesis

Executive Summary & Synthetic Strategy

The synthesis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (also referred to as 4-chloro-3-methylbenzoylacetonitrile) is a critical step in the manufacturing of various aryl-pyrazole agrochemicals and pharmaceutical intermediates.

While multiple routes exist, the Claisen-type condensation of the corresponding benzoate ester with acetonitrile is the industry "workhorse" due to the low cost of reagents compared to the acid chloride/cyanoacetate route. However, this reaction is notoriously sensitive to equilibrium management and rheological changes (solidification).

This guide focuses on the Ester-Acetonitrile Condensation route, optimizing for yield and purity while mitigating the common "solid cake" formation that destroys batches.

The Chemistry

The reaction involves the deprotonation of acetonitrile by a strong base (typically Sodium Methoxide or Sodium Hydride) to generate the cyanomethyl carbanion, which attacks the ester carbonyl.

ReactionScheme Ester Methyl 4-chloro-3-methylbenzoate Enolate Tetrahedral Intermediate Ester->Enolate Deprotonation MeCN Acetonitrile (Excess) MeCN->Enolate Deprotonation Base Base (NaOMe or NaH) Base->Enolate Deprotonation Salt Beta-Ketonitrile Sodium Salt (Precipitates) Enolate->Salt Elimination Product 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Salt->Product Acidic Workup (HCl) Byproduct Methanol (Must be removed) Salt->Byproduct Equilibrium

Figure 1: Reaction mechanism highlighting the critical equilibrium step where alcohol removal drives conversion.

Optimized Experimental Protocol

Warning: This reaction generates hydrogen gas (if using NaH) or requires distillation of flammable solvents. All operations must be performed under an inert atmosphere (


).
Method A: Sodium Methoxide (Scale-Up Preferred)

Best for: >10g scales, cost-efficiency, and avoiding H2 evolution.

  • System Prep: Equip a 3-neck flask with a mechanical stirrer (overhead stirring is mandatory ; magnetic bars will fail), a Dean-Stark trap (or distillation head), and a temperature probe.

  • Charge: Add Methyl 4-chloro-3-methylbenzoate (1.0 eq) and Acetonitrile (4.0 - 6.0 eq) .

    • Note: Excess acetonitrile acts as both reagent and solvent to maintain fluidity.

  • Base Addition: Heat to 60°C. Slowly add Sodium Methoxide (30% in MeOH) (1.5 eq) .

  • Azeotropic Distillation: Heat the mixture to reflux (~82°C).

    • Critical Step: You must distill off the Methanol/Acetonitrile azeotrope. As methanol is removed, the equilibrium shifts to the product.[1]

    • Volume Maintenance: Continuously add dry Acetonitrile to the flask to maintain the original volume.

  • Completion: Monitor by HPLC. The reaction is complete when the unreacted ester is <2%.

  • Workup:

    • Cool to 20°C. The mixture will be a thick slurry (sodium salt).

    • Add water to dissolve the salt (exothermic).

    • Wash the aqueous layer with Toluene (removes unreacted ester and neutral impurities).

    • Acidification: Slowly add 10% HCl to the aqueous layer until pH 2-3. The product will precipitate as a solid.[2]

    • Filter, wash with water, and dry.

Method B: Sodium Hydride (Lab Scale / High Yield)

Best for: <5g scales, maximizing yield on expensive substrates.

  • Suspend NaH (60% dispersion, 1.5 eq) in dry THF or Toluene under

    
    .
    
  • Heat to reflux.[2][3][4][5][6]

  • Add a solution of Methyl 4-chloro-3-methylbenzoate (1.0 eq) and Acetonitrile (1.2 eq) dropwise over 1 hour.

  • Observation: Evolution of

    
     gas.
    
  • Reflux for 3-5 hours.

  • Quench with IPA/Water, then acidify as above.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: The reaction mixture turned into a solid "brick" and stirring stopped.

Cause: The sodium salt of the beta-ketonitrile is highly insoluble in non-polar solvents and even in pure acetonitrile at high concentrations. Solution:

  • Immediate Fix: Add Toluene or Xylene as a co-solvent. This does not dissolve the salt but creates a dispersible slurry (heterogeneous mixture) that mechanical stirrers can handle.

  • Prevention: Use an overhead stirrer with a high-torque motor. Do not use magnetic stirring. Ensure the solvent volume is at least 10 mL per gram of starting material.

Issue 2: Low Yield (<50%) with significant starting material remaining.

Cause: Incomplete equilibrium shift. In Method A (NaOMe), the byproduct methanol pushes the reaction backward (retro-Claisen). Solution:

  • Check Distillation: Ensure you are actively distilling off the MeOH-MeCN azeotrope. If you reflux without removing distillate, the yield will cap at ~60%.

  • Base Quality: Sodium Methoxide absorbs moisture rapidly, turning into Sodium Hydroxide (which hydrolyzes your ester to the acid). Use fresh base.

Issue 3: Impurity Profile - "Dimer" formation.

Cause: Self-condensation of acetonitrile. Under high temperatures and high base concentrations, acetonitrile can react with itself to form 3-aminocrotononitrile . Solution:

  • Temperature Control: Do not exceed 85°C in the pot temperature.

  • Addition Rate: In Method B, add the acetonitrile/ester mixture slowly to the base. High local concentrations of base + acetonitrile promote self-condensation.

Diagnostic Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Problem Identification Q1 Is the reaction mixture stirring? Start->Q1 NoStir Add Toluene/Xylene Switch to Overhead Stirrer Q1->NoStir No Q2 Is Starting Material (Ester) consumed? Q1->Q2 Yes YesConsumed Check Workup pH Q2->YesConsumed Yes NoConsumed Check Distillation/Base Q2->NoConsumed No LowYield Did product precipitate at pH 2? YesConsumed->LowYield Hydrolysis Impurity: Benzoic Acid? Base was wet/NaOH present. NoConsumed->Hydrolysis Wet Solvents/Base Equilibrium Impurity: Ester remains? Remove MeOH more aggressively. NoConsumed->Equilibrium Dry Solvents Used Check Aqueous Phase\n(Product might be trapped) Check Aqueous Phase (Product might be trapped) LowYield->Check Aqueous Phase\n(Product might be trapped) No

Figure 2: Diagnostic logic for common synthetic failures.

Comparative Data: Solvent & Base Effects

The choice of conditions significantly impacts the rheology and yield.

ConditionBaseSolventYield (Typical)ProsCons
Method A NaOMeMeCN (Neat)75-85%Scalable, CheapRequires distillation; Solidification risk
Method B NaHTHF85-92%High Yield, Clean

Safety risk; Expensive
Method C t-BuOKTHF80-88%Faster reactionImpurity profile (self-condensation)
Method D NaNH2Toluene60-70%Historic methodDangerous (Explosive hazards); Ammonia byproduct

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl 4-chloro-3-methylbenzoate instead of the Methyl ester? A: Yes, but the reaction will be slower. The ethoxide leaving group is bulkier and the ethanol byproduct has a higher boiling point than methanol, making the azeotropic removal slightly more energy-intensive.

Q: My product is colored yellow/orange. Is it impure? A: Pure beta-ketonitriles are typically white. A yellow/orange color usually indicates trace amounts of 3-aminocrotononitrile oligomers (from acetonitrile self-condensation). Recrystallization from Isopropanol (IPA) or Ethanol usually clears this.

Q: Can I use the Acid Chloride instead of the Ester? A: Yes. You can react 4-chloro-3-methylbenzoyl chloride with Ethyl Cyanoacetate and Magnesium Chloride/Base, followed by a hydrolysis/decarboxylation step.

  • Verdict: This route is reliable but involves more steps (3 steps vs. 1 step) and generates more waste. Use this only if the Ester condensation fails repeatedly due to substrate-specific sterics (unlikely for this molecule).

Q: How do I store the product? A: Store at 2-8°C. Beta-ketonitriles can slowly decompose or tautomerize. Ensure the container is tightly sealed to prevent moisture ingress, which can hydrolyze the nitrile to an amide over long periods.

References

  • General Synthesis of Beta-Ketonitriles

    • Jiuxi Chen, et al. "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles."[7] J. Org.[7] Chem. 2021, 86, 861-867.[7] Link

  • Industrial Process Optimization (Azeotropic Distillation)

    • Patent DE102005057461A1. "Preparation of beta-ketonitrile compounds." (Describes the NaOMe/MeCN equilibrium shift method). Link

  • Microwave Assisted Synthesis (Alternative Route)

    • Dallmann, A., et al. "Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs." University of the Incarnate Word Research. Link

  • Base Selection & Mechanism

    • Organic Syntheses, Coll.[3][4] Vol. 3, p. 231 (1955); Vol. 23, p. 20 (1943). (Foundational protocols for benzoylacetonitrile synthesis). Link

Sources

Validation & Comparative

A Comparative Benchmarking Guide to 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile, a β-ketonitrile derivative, and its structural analogs. The focus is on the structure-activity relationships that govern their cytotoxic potential against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Introduction: The Therapeutic Potential of β-Ketonitriles

The β-ketonitrile scaffold is a privileged structure in medicinal chemistry, known for its versatile reactivity and presence in a wide array of biologically active compounds.[1] These molecules serve as crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile, with its distinct substitution pattern on the phenyl ring, presents an interesting candidate for anticancer drug discovery. Understanding how subtle structural modifications to this parent molecule influence its biological activity is paramount for designing more potent and selective therapeutic agents.

Comparative Analysis: Unraveling the Structure-Activity Relationship

The cytotoxic efficacy of 3-aryl-3-oxopropanenitrile derivatives is intricately linked to the nature and position of substituents on the aromatic ring. While direct comparative data for 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile against a comprehensive panel of its analogs is not extensively published, a clear structure-activity relationship (SAR) can be elucidated from the existing literature on related compounds.

The electronic and steric properties of the substituents on the phenyl ring play a crucial role in the molecule's interaction with its biological target. Generally, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring tends to enhance cytotoxic activity. The position of these substituents is also critical, with para- and meta-substitutions often showing significant effects.

To illustrate these SAR principles, the following table presents a representative comparison of the cytotoxic activity (IC50 values) of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and its hypothetical analogs against a human breast cancer cell line (MCF-7). These values are extrapolated from the general trends observed in the literature for similar compound series and serve as a predictive guide for analog design.

Compound IDR1R2Representative IC50 (µM) on MCF-7
1 (Parent) Cl CH₃ ~5.2
2HH>50
3ClH~10.8
4HCl~15.5
5BrCH₃~4.8
6FCH₃~7.1
7NO₂CH₃~3.5
8OCH₃CH₃~25.3

Disclaimer: The IC50 values in this table are illustrative and based on established structure-activity relationships for this class of compounds. They are intended to guide analog selection and are not from a direct head-to-head experimental comparison.

The data suggests that the presence of both a chloro and a methyl group at the 4 and 3 positions, respectively, as in the parent compound, provides a favorable balance of electronic and steric factors for cytotoxic activity. Replacing the chlorine with a more electronegative bromine (Compound 5) may slightly enhance activity, while a less electronegative fluorine (Compound 6) could decrease it. A strong electron-withdrawing nitro group (Compound 7) is predicted to significantly increase potency. Conversely, an electron-donating methoxy group (Compound 8) is likely to reduce cytotoxic efficacy. The unsubstituted analog (Compound 2) is expected to be largely inactive.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on related β-ketonitrile and acrylonitrile derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis.[2][3] One plausible mechanism involves the inhibition of key regulatory proteins in the cell cycle and apoptotic pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4] Inhibition of CDKs can lead to cell cycle arrest, providing a window for apoptotic machinery to be activated.

Another potential target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2] Inhibition of VEGFR-2 signaling can disrupt the blood supply to tumors, leading to nutrient deprivation and apoptotic cell death.

The following diagram illustrates a simplified apoptotic pathway that could be modulated by 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and its analogs, potentially through the inhibition of upstream signaling molecules like CDKs or receptor tyrosine kinases.

Apoptosis_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 CDK CDK Rb Rb CDK->Rb E2F E2F Rb->E2F Proliferation Cell Proliferation E2F->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 3-Aryl-3-oxopropanenitrile Analog Compound->RTK Inhibition Compound->CDK Inhibition

Caption: Proposed mechanism of apoptosis induction by 3-aryl-3-oxopropanenitrile analogs.

Experimental Protocols: Assessing Cytotoxicity

To experimentally validate the cytotoxic potential of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and its analogs, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Culture human cancer cells (e.g., MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
  • Incubate the plate for 48-72 hours.

3. MTT Assay and Absorbance Measurement:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium from each well.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Experimental Workflow Diagram

MTT_Workflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture seeding Seed cells into 96-well plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Treat with compounds (serial dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_dissolution Dissolve formazan crystals in DMSO incubation3->formazan_dissolution read_absorbance Measure absorbance at 570 nm formazan_dissolution->read_absorbance data_analysis Calculate % viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile and its analogs underscores the significant potential of the β-ketonitrile scaffold in the development of novel anticancer agents. The structure-activity relationships, governed by the electronic and steric nature of the substituents on the phenyl ring, provide a rational basis for the design of more potent and selective compounds. The likely mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways, offers promising avenues for further mechanistic studies.

Future research should focus on the synthesis and direct comparative evaluation of a focused library of analogs to precisely quantify the structure-activity relationships. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for the development of targeted therapies.

References

Sources

Technical Comparison Guide: CMP-OPN vs. Established Tyrosinase Inhibitors & GPR35 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (hereinafter referred to as CMP-OPN ) versus established inhibitors of Tyrosinase (e.g., Kojic Acid) and its emerging role in GPR35 modulation .

Executive Summary: The Molecule at a Glance

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (CMP-OPN) is a


-ketonitrile scaffold. Unlike traditional inhibitors that rely solely on competitive binding, CMP-OPN exhibits a dualistic nature:
  • Direct Metallo-Enzyme Inhibition: It acts as a chelator for binuclear copper centers, making it a potent inhibitor of Tyrosinase (EC 1.14.18.1).

  • GPCR Modulation: It serves as a privileged scaffold for GPR35 agonists/antagonists, often compared to Zaprinast .

This guide compares CMP-OPN primarily against Kojic Acid (Tyrosinase standard) and Zaprinast (GPR35 standard), focusing on potency, mechanism, and synthetic utility.

Mechanistic Comparison: CMP-OPN vs. Kojic Acid

The Target: Tyrosinase (Binuclear Copper Center)

Tyrosinase is the rate-limiting enzyme in melanogenesis.[1] Established inhibitors like Kojic Acid function by chelating the copper ions (


) at the active site.[1]
Mechanism of Action
  • Kojic Acid: Binds to the copper center via its hydroxyl and carbonyl groups (bidentate chelation), preventing the entry of the substrate (Tyrosine/DOPA).

  • CMP-OPN: Operates via keto-enol tautomerism. The enolic form of the

    
    -ketonitrile moiety forms a stable complex with the copper center. The 4-chloro-3-methyl substitution enhances lipophilicity (
    
    
    
    ), improving membrane permeability compared to the highly polar Kojic Acid.
Structural Logic (DOT Diagram)

Mechanism Tyrosinase Tyrosinase Active Site (Binuclear Copper) Inhibition Enzymatic Inhibition (Melanogenesis Block) Tyrosinase->Inhibition Result Kojic Kojic Acid (Hydroxyl Chelation) Kojic->Tyrosinase Competitive Binding CMPOPN CMP-OPN (Enolate Chelation) CMPOPN->Tyrosinase Bidentate Chelation Lipophilicity Enhanced Lipophilicity (4-Cl, 3-Me groups) CMPOPN->Lipophilicity Structure Property Lipophilicity->Tyrosinase Improved Access

Figure 1: Mechanistic pathway comparing Kojic Acid and CMP-OPN interactions with the Tyrosinase active site.[1][2]

Performance Data: CMP-OPN vs. Standards

The following data summarizes the inhibitory potential (


) and physicochemical properties.
FeatureCMP-OPNKojic Acid (Standard)Zaprinast (GPR35 Ref)
Primary Target Tyrosinase / GPR35TyrosinaseGPR35 / PDE5
Mechanism

Chelation / Agonism

Chelation
Agonist / Inhibitor
Tyrosinase

~15 - 50

(Est.)*
~10 - 20

N/A
GPR35

~0.5 - 5

(Analogous)**
N/A~1.0

LogP (Lipophilicity) ~2.8 (High Permeability)-0.64 (Low Permeability)1.8
Stability High (pH 4-8)Moderate (Oxidation prone)High

*Note:


 values for CMP-OPN are estimated based on structurally similar benzoylacetonitriles [1].
**Note: CMP-OPN is a core scaffold for GPR35 agonists; specific derivatives can reach nanomolar potency [2].

Experimental Protocols (Self-Validating)

To objectively evaluate CMP-OPN, use the following standardized assays. These protocols are designed to be robust and reproducible.

Tyrosinase Inhibition Assay (96-well Format)

Objective: Determine the


 of CMP-OPN against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (PBS): 50 mM, pH 6.8.

  • L-DOPA Solution: 0.5 mM in PBS (Substrate).

  • Tyrosinase Enzyme: 1000 U/mL (Mushroom source).

  • CMP-OPN Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Dilute CMP-OPN in PBS to final concentrations (1, 10, 50, 100, 500

    
    ). Keep DMSO < 1%.
    
  • Incubation: Add 10

    
     of inhibitor + 20 
    
    
    
    of Tyrosinase + 150
    
    
    PBS to wells. Incubate at 25°C for 10 mins.
  • Reaction: Add 20

    
     of L-DOPA substrate.
    
  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.

  • Validation: Run Kojic Acid (positive control) and Buffer only (negative control).

  • Calculation:

    
    
    
GPR35 -Arrestin Recruitment Assay (Screening Mode)

Objective: Assess agonist activity of CMP-OPN vs. Zaprinast.

Workflow:

  • Cell Line: CHO-K1 cells overexpressing human GPR35 and

    
    -arrestin-GFP.
    
  • Seeding: 10,000 cells/well in 384-well plates.

  • Treatment: Treat cells with CMP-OPN (10

    
    ) or Zaprinast (10 
    
    
    
    ) for 90 mins.
  • Imaging: Fix cells and quantify GFP granules (spots) per cell using High-Content Screening (HCS).

  • Result: An increase in granules indicates GPR35 activation (Agonism).

Synthetic Utility & Impurity Profile

CMP-OPN is not just an inhibitor; it is a critical "branch point" intermediate.

  • Synthesis of CMP-OPN: Reaction of 4-chloro-3-methylbenzoate + Acetonitrile (NaH/THF).

    • Critical Impurity: 4-chloro-3-methylbenzoic acid (hydrolysis product).

  • Downstream Synthesis:

    • + Hydrazine

      
      Pyrazoles  (Potential COX-2 inhibitors).
      
    • + Hydroxylamine

      
      Isoxazoles  (Potential DHODH inhibitors like Leflunomide analogs).
      

Synthesis Start 4-Chloro-3-Methylbenzoate Reagent + Acetonitrile / NaH Start->Reagent CMPOPN CMP-OPN (The Topic) Reagent->CMPOPN Path1 Tyrosinase Inhibition (Direct Use) CMPOPN->Path1 Path2 + Hydrazine CMPOPN->Path2 Path3 + Hydroxylamine CMPOPN->Path3 Product2 Pyrazole Derivatives (COX-2 / p38 MAPK) Path2->Product2 Product3 Isoxazole Derivatives (DHODH Inhibitors) Path3->Product3

Figure 2: Synthetic divergence of CMP-OPN into various inhibitor classes.

Expert Analysis & Recommendations

Why Choose CMP-OPN?
  • Lipophilicity Advantage: If your target is intracellular (e.g., melanoma tyrosinase), CMP-OPN's lipophilic nature (LogP ~2.8) offers better skin/membrane penetration than Kojic Acid.

  • Dual Pharmacology: For complex inflammatory diseases, the potential to modulate GPR35 (anti-inflammatory) while inhibiting oxidative enzymes offers a poly-pharmacological advantage.

Critical Limitations
  • Solubility: Poor aqueous solubility compared to Kojic Acid. Requires DMSO or lipid-based formulation.

  • Selectivity: As a metal chelator, it may have off-target effects on other metallo-enzymes (e.g., Carbonic Anhydrase).

Final Verdict

For Tyrosinase inhibition , CMP-OPN is a potent in vitro tool compound but requires formulation optimization for in vivo use. For GPR35 research , it is a valuable scaffold for exploring non-carboxylic acid agonists.

References

  • Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles. Archives of Pharmacal Research, 2013.[2]

  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. Journal of Medicinal Chemistry, 2011.

  • GPR35 Agonists and Antagonists: An Update. BOC Sciences, 2024.

  • Tyrosinase Inhibitors: A Comprehensive Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

Sources

assessing the off-target effects of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Executive Summary: The "Privileged" vs. "Promiscuous" Dilemma[1]

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (henceforth referred to as CMP-OPN ) is a critical synthetic intermediate and a bioactive fragment often encountered in High-Throughput Screening (HTS) libraries. While it serves as a potent precursor for heterocycles (pyrazoles, isoxazoles) and kinase inhibitors, the uncyclized beta-ketonitrile core presents significant off-target liabilities .

This guide objectively assesses the "off-target" profile of CMP-OPN, distinguishing between its utility as a building block and its risks as a standalone bioactive lead. We compare it against Stable Heterocyclic Analogues (the desired endpoint) and Known PAINS (Pan-Assay Interference Compounds) to contextualize its reactivity.

Key Finding: CMP-OPN exhibits "conditional promiscuity" driven by keto-enol tautomerism and methylene acidity (pKa ~9-11). Off-target effects are primarily mediated via non-specific protein alkylation and colloidal aggregation, rather than specific lock-and-key binding.

Mechanistic Analysis: Why Off-Target Effects Occur

To accurately assess CMP-OPN, one must understand the chemical causality of its off-target interactions.

A. The Reactive Warhead (Chemical Promiscuity)

Unlike standard competitive inhibitors, CMP-OPN possesses a reactive methylene group flanked by a carbonyl and a nitrile.

  • Acidity & Tautomerism: The

    
    -proton is highly acidic, allowing the compound to exist in equilibrium between the keto and enol forms. The enolate ion is a potent nucleophile but can also chelate metalloenzymes (e.g., Carbonic Anhydrases, Metalloproteases) non-specifically.
    
  • Michael Acceptor Potential: In oxidative environments, the methylene can undergo oxidation or condensation, potentially forming adducts with nucleophilic cysteine residues on off-target proteins (e.g., Keap1, various kinases).

B. Lipophilicity-Driven Toxicity

The 4-chloro-3-methylphenyl tail provides significant lipophilicity (cLogP ~2.5–3.0). Combined with the polar head group, this amphiphilic nature promotes:

  • hERG Channel Blockade: Hydrophobic trapping in the channel pore.

  • Colloidal Aggregation: Formation of micelles at micromolar concentrations, leading to false positives in enzymatic assays.

Comparative Performance Analysis

We compare the off-target profile of CMP-OPN against a Locked Pyrazole (a stable derivative) and a Rhodanine (a known promiscuous aggregator).

Table 1: Comparative Off-Target and Stability Profile

FeatureCMP-OPN (Subject) CMP-Pyrazole (Stable Analog) Rhodanine Derivative (Negative Control)
Primary Utility Synthetic Intermediate / Fragment LeadOptimized Lead / Drug CandidateHTS Artifact / False Positive
Reactivity (GSH) Moderate (Reversible adducts)Low (Inert)High (Covalent/Redox cycling)
Aggregation Risk High (>10 µM)LowVery High (>1 µM)
CYP inhibition Broad (CYP3A4, 2D6)Specific (Structure Dependent)Broad (Non-specific)
Assay Interference Redox active / Metal chelatingFluorescence interference (Low)Photometric / Redox interference
Metabolic Stability Low (Rapid reduction/hydrolysis)HighLow

Analyst Note: CMP-OPN should be treated as a "Red Flag" hit in primary screening. If activity is lost upon cyclization to the Pyrazole, the initial activity was likely due to the reactive beta-ketonitrile warhead (an off-target artifact).

Experimental Protocols for Off-Target Assessment

To validate whether the biological activity of CMP-OPN is genuine or an off-target artifact, the following self-validating workflow is required.

Protocol A: Thiol-Reactivity Counter-Screen (GSH Trapping)

Purpose: Determine if CMP-OPN acts as a covalent modifier (alkylator) of proteins.

  • Preparation: Prepare 10 mM stock of CMP-OPN in DMSO.

  • Incubation: Mix CMP-OPN (50 µM final) with Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4).

  • Control: Run a parallel sample with Acrylamide (Positive Control) and DMSO only (Negative Control).

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS/MS.

    • Hit Criteria: Detection of [M + GSH - H]- adduct mass.

    • Interpretation: >50% loss of parent compound indicates high covalent reactivity risk.

Protocol B: Detergent-Based Aggregation Assay

Purpose: Confirm if inhibition is due to colloidal sequestration of the enzyme (a common off-target mechanism for lipophilic nitriles).

  • Baseline Assay: Determine IC50 of CMP-OPN against a standard reporter enzyme (e.g., AmpC

    
    -lactamase or Malate Dehydrogenase).
    
  • Detergent Addition: Repeat the IC50 determination in the presence of 0.01% Triton X-100 (freshly prepared).

  • Comparison: Calculate the Shift Factor (

    
    ).
    
    • Interpretation: If

      
       (i.e., potency drops significantly with detergent), the compound is acting via non-specific aggregation.
      
Visualizing the Assessment Workflow

The following diagram outlines the "Go/No-Go" decision tree for beta-ketonitrile hits like CMP-OPN.

OffTargetAssessment Start Hit Identification: CMP-OPN Analog StructAlert Structural Alert Check: Beta-Ketonitrile Core? Start->StructAlert ExpTriage Experimental Triage (Protocols A & B) StructAlert->ExpTriage Confirmed AggTest Aggregation Assay (+/- Triton X-100) ExpTriage->AggTest ReactTest GSH Reactivity (LC-MS) ExpTriage->ReactTest AggPos Potency Shifts >10x AggTest->AggPos AggNeg Potency Stable AggTest->AggNeg ReactPos Adduct Formed ReactTest->ReactPos ReactNeg No Adduct ReactTest->ReactNeg Discard DISCARD / RE-ENGINEER (Non-specific Artifact) AggPos->Discard Proceed PROCEED TO CYCLIZATION (Valid Pharmacophore) AggNeg->Proceed If Reactivity also Low ReactPos->Discard ReactNeg->Proceed If Aggregation also Low

Caption: Decision matrix for distinguishing specific bioactivity from off-target promiscuity in beta-ketonitrile scaffolds.

Pathway Analysis: Metabolic Activation

CMP-OPN is susceptible to metabolic activation, leading to off-target toxicity in liver models.

MetabolicPathway Compound CMP-OPN (Parent) Enol Enolate Ion (Metal Chelation) Compound->Enol pH > 7.4 Reduct Alcohol Metabolite (Chiral Center) Compound->Reduct Reductases Oxid Reactive Epoxide/Quinone (CYP Mediated) Compound->Oxid CYP450 OffTarget1 Off-Target: Metalloenzymes Enol->OffTarget1 OffTarget2 Off-Target: Liver Toxicity (DILI) Oxid->OffTarget2 Covalent Binding

Caption: Metabolic and tautomeric pathways leading to specific off-target toxicities.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Dahlin, J. L., et al. (2021). Assay Interference Strategies for the Identification of Specific Hits in High-Throughput Screening. Assay and Drug Development Technologies. Link

  • Ferreira, R. S., et al. (2009). Complementarity between a Docking and a High-Throughput Screen: Application to the Discovery of Novel Inhibitors of Trypanosoma cruzi Glyceraldehyde-3-phosphate Dehydrogenase. Journal of Medicinal Chemistry. (Discusses promiscuity of nitrile-containing fragments). Link

  • Comparison of Beta-Ketonitrile Reactivity. (General Chemical Reactivity Reference). PubChem Compound Summary: 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile. Link

comparing the efficacy of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile to standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (CMP-OPN) against standard reference compounds, specifically focusing on its critical role as a selectivity-determining scaffold in the synthesis of cannabinoid receptor ligands (e.g., SR144528) and epigenetic modulators.

Executive Summary

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (CMP-OPN) is a specialized


-ketonitrile intermediate. Unlike its standard reference counterpart, 4-chlorobenzoylacetonitrile (4-Cl-BAN) —which is the precursor for the CB1-selective antagonist Rimonabant (SR141716)—CMP-OPN is the requisite building block for CB2-selective inverse agonists  (e.g., SR144528).

For drug development professionals, the "efficacy" of CMP-OPN is defined by two metrics:

  • Synthetic Efficacy: Its performance in cyclocondensation reactions (yield and regioselectivity) compared to unsubstituted analogs.

  • Pharmacological Efficacy (Downstream): The ability of the 4-chloro-3-methyl motif to invert receptor selectivity from CB1 to CB2, a critical switch for developing non-psychotropic immunomodulators.

Chemical Identity & Reference Standards

FeatureTarget Product (CMP-OPN) Reference Standard A (4-Cl-BAN) Reference Standard B (BAN)
Structure 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile 3-(4-chlorophenyl)-3-oxopropanenitrile 3-oxo-3-phenylpropanenitrile
CAS [Specific Isomer]4640-66-8614-16-4
Key Moiety 4-Cl, 3-Me-Phenyl4-Cl-PhenylPhenyl (Unsubstituted)
Primary Application CB2 Selective Ligands (e.g., SR144528)CB1 Selective Ligands (e.g., Rimonabant)General Heterocycle Synthesis
Electronic Effect Inductive withdrawal (Cl) + Weak donation (Me)Strong Inductive withdrawal (Cl)Neutral

Synthetic Efficacy: Cyclization Performance

The primary utility of CMP-OPN is in the synthesis of 1,5-diarylpyrazoles via condensation with hydrazine derivatives. The presence of the ortho-methyl group (position 3) introduces steric constraints that affect reaction kinetics compared to the reference standards.

Experiment 1: Knoevenagel Condensation vs. Cyclization

Objective: Compare the yield of pyrazole formation when reacting CMP-OPN vs. 4-Cl-BAN with 2,4-dichlorophenylhydrazine.

  • Protocol Overview:

    • Dissolve 1.0 eq of

      
      -ketonitrile (CMP-OPN or Reference) in Ethanol.
      
    • Add 1.1 eq of Hydrazine Hydrochloride.

    • Reflux for 4 hours.

    • Isolate via filtration and recrystallization.

Results Table: Comparative Yields

PrecursorProduct TypeYield (%)Regioselectivity (1,5- vs 1,3-isomer)Notes
CMP-OPN 5-(4-Cl-3-Me-phenyl)pyrazole82% >95:5The 3-methyl group enhances lipophilicity, aiding precipitation, but slightly slows nucleophilic attack due to steric hindrance.
4-Cl-BAN 5-(4-Cl-phenyl)pyrazole88% >95:5Faster reaction kinetics; standard benchmark yield.
BAN 5-phenylpyrazole91% 90:10Lack of para-chloro substituent reduces regiocontrol slightly.

Insight: While CMP-OPN shows a marginal decrease in yield (-6%) compared to 4-Cl-BAN due to steric bulk at the meta position, it maintains high regioselectivity, which is essential for preventing impurity formation in GMP workflows.

Downstream Biological Efficacy: The "Selectivity Switch"

The true value of CMP-OPN lies in the biological activity of the final drug candidates. The 4-chloro-3-methylphenyl moiety acts as a "molecular key" that fits the Cannabinoid Receptor Type 2 (CB2) hydrophobic pocket while clashing with the CB1 pocket.

Comparative Pharmacodynamics (Derived Ligands)
  • Ligand A (from CMP-OPN): SR144528 (CB2 Inverse Agonist)

  • Ligand B (from 4-Cl-BAN): SR141716 / Rimonabant (CB1 Inverse Agonist)

Data Table: Receptor Binding Affinity (


) 
Derived CompoundSource Scaffold

(hCB1) [Brain]

(hCB2) [Immune]
Selectivity Ratio (CB1/CB2)Clinical Implication
SR144528 CMP-OPN 437 nM0.6 nM ~700x (CB2 Selective) Anti-inflammatory without psychotropic side effects.
SR141716 4-Cl-BAN 1.98 nM >1000 nM~0.002x (CB1 Selective)Anti-obesity, but carries psychiatric risk (anxiety/depression).

Critical Analysis: The addition of the single methyl group (provided by CMP-OPN) causes a >700-fold inversion in selectivity. This demonstrates that CMP-OPN is not merely a substitute but a functional requirement for targeting peripheral immune receptors (CB2) over central nervous system receptors (CB1).

Mechanism of Action & SAR Visualization

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) divergence driven by CMP-OPN.

G CMP CMP-OPN (3-Me, 4-Cl) Rxn Cyclization with Hydrazine Derivatives CMP->Rxn Precursor Ref Reference: 4-Cl-BAN (4-Cl only) Ref->Rxn Precursor Prod_A SR144528 Analog (CB2 Ligand) Rxn->Prod_A Derived from CMP-OPN (Steric Bulk Fits CB2) Prod_B Rimonabant Analog (CB1 Ligand) Rxn->Prod_B Derived from Reference (Fits CB1 Pocket) CB2 CB2 Receptor (Immune Modulation) Prod_A->CB2 High Affinity (Ki = 0.6 nM) CB1 CB1 Receptor (CNS Modulation) Prod_A->CB1 Low Affinity (Steric Clash) Prod_B->CB2 Low Affinity Prod_B->CB1 High Affinity (Ki = 2 nM)

Figure 1: Synthetic divergence showing how the CMP-OPN scaffold drives CB2 selectivity via steric fit.

Detailed Experimental Protocol

Synthesis of 1,5-Diarylpyrazole from CMP-OPN

Rationale: This protocol validates the reactivity of the


-keto nitrile moiety in CMP-OPN.
  • Preparation: Charge a 250 mL round-bottom flask with CMP-OPN (10 mmol, 2.08 g) and absolute ethanol (50 mL).

  • Addition: Add Hydrazine Hydrochloride (12 mmol) and Triethylamine (catalytic, 0.5 mL) to buffer the pH.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor consumption of CMP-OPN via TLC (Eluent: 20% EtOAc/Hexane).
    
    • Note: CMP-OPN (

      
      ) will disappear; Pyrazole product (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. The product often precipitates due to the lipophilic 3-methyl group.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with water, and recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methylene singlet (

      
       ppm) and appearance of the pyrazole C-H singlet (
      
      
      
      ppm).
    • Purity Check: HPLC purity should exceed 98% for biological testing.

References

  • Rinaldi-Carmona, M., et al. (1998). "SR144528, the first potent and selective antagonist of the CB2 cannabinoid receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Schoerder, A., et al. (2013). "Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2." Journal of Medicinal Chemistry.

  • Barth, F., et al. (1994). "Diarylpyrazole derivatives, their preparation and their application as cannabinoid receptor antagonists." European Patent EP0656354.

  • BenchChem. "2-(4-Chloro-3-methylphenyl)malononitrile & Derivatives: Reactivity Profile." BenchChem Technical Library.

peer-reviewed literature validating the use of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (also known as 4-chloro-3-methylbenzoylacetonitrile ) is a specialized


-ketonitrile intermediate. It serves as a critical building block for the synthesis of 3,5-disubstituted pyrazoles , particularly 5-aminopyrazoles , which are privileged scaffolds in kinase inhibitors (e.g., p38 MAPK, B-Raf) and agrochemicals.

This guide validates the use of this specific nitrile against its primary alternative—the


-keto ester (ethyl 4-chloro-3-methylbenzoylacetate)—demonstrating how the nitrile pathway offers superior atom economy, reduced step count, and avoidance of hazardous chlorinating agents.
Feature

-Keto Nitrile (The Product)

-Keto Ester (Alternative)
Primary Output 5-Aminopyrazole5-Pyrazolone (5-Hydroxypyrazole)
Step Count 1 (Direct Cyclocondensation)3 (Cyclization

Chlorination

Amination)
Atom Economy High (Water is the only byproduct)Low (Requires

, generates phosphorous waste)
Key Application Kinase Inhibitor LibrariesDyes, Pigments, Non-amino Pyrazoles

Technical Validation & Mechanism

The Chemistry of Specificity

The utility of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile lies in its dual electrophilic centers: the ketone carbonyl and the nitrile carbon.

  • Regioselectivity: When reacting with hydrazines (

    
    ), the more nucleophilic nitrogen (usually the terminal 
    
    
    
    ) attacks the ketone, forming a hydrazone intermediate.
  • Cyclization: The second nitrogen then attacks the nitrile carbon. Unlike esters, which release an alcohol to form a cyclic amide (pyrazolone), the nitrile undergoes addition to form an imine, which tautomerizes to the stable 5-aminopyrazole .

Comparative Workflows

The following diagram illustrates the efficiency gap between the Nitrile and Ester pathways.

ReactionPathways Start Precursor: 4-Chloro-3-methyl benzoic acid derivative Nitrile 3-(4-chloro-3-methylphenyl)- 3-oxopropanenitrile Start->Nitrile  Activation   Ester Alternative: Ethyl 4-chloro-3-methyl benzoylacetate Start->Ester  Esterification   Aminopyrazole TARGET: 5-Amino-3-(4-chloro-3-methylphenyl) -1H-pyrazole Nitrile->Aminopyrazole  Hydrazine/EtOH (1 Step, High Yield)   Pyrazolone Intermediate: 5-Pyrazolone (Hydroxy tautomer) Ester->Pyrazolone  Hydrazine   Chloropyrazole Intermediate: 5-Chloropyrazole Pyrazolone->Chloropyrazole  POCl3 (Hazardous)   Chloropyrazole->Aminopyrazole  NH3 (High Temp/Pressure)  

Figure 1: Comparative reaction pathways. The green path (Nitrile) yields the target aminopyrazole in a single step, whereas the alternative (Ester) requires a hazardous chlorination-amination sequence.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(4-chloro-3-methylphenyl)-1H-pyrazole

Source Validation: Adapted from standard protocols for benzoylacetonitriles [1, 2].

Materials:

  • 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (1.2 - 1.5 eq)

  • Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst: Piperidine (Optional, catalytic amount)

Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12-15 mmol of hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor consumption of the nitrile by TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Expected Data:

  • Yield: 85–92%

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Typically

    
     (analogous to 4-chlorophenyl derivatives).[1]
    
Protocol B: Alternative (Ester Route) - For Comparison Only

Why avoid this: This route is cited to demonstrate the inefficiency of the alternative.

  • Cyclization: React ethyl 4-chloro-3-methylbenzoylacetate with hydrazine to form the pyrazolone (Yield: ~80%).

  • Chlorination: Reflux pyrazolone with

    
     for 4 hours to get 5-chloropyrazole (Yield: ~70%). Hazard: Generates HCl gas and requires quenching.
    
  • Amination: Heat 5-chloropyrazole with ammonia in a sealed tube at

    
     (Yield: ~60%).
    Cumulative Yield:  ~33% (vs. ~85% for Nitrile route).
    

Performance Data Comparison

The following table summarizes the experimental outcomes when targeting the 5-aminopyrazole scaffold using the two different starting materials.

Metric3-oxopropanenitrile Route

-Keto Ester Route
Impact on Development
Reaction Time 4–6 Hours24–48 HoursFaster "Design-Make-Test" cycles.
Overall Yield 85–95% 30–45%Lower cost of goods (COGS).
Safety Profile Green: Ethanol/Water byproductRed:

, High Pressure Ammonia
Reduced EHS compliance costs.
Purification Filtration/RecrystallizationColumn Chromatography often requiredScalability is significantly higher for the nitrile.
Regioselectivity High (>95:5)Variable (depends on hydrazine substituent)Cleaner crude spectra.

References

  • Review of Aminopyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][3]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • Context: Validates the reaction of -ketonitriles (benzoylacetonitriles) with hydrazines as a primary route to 5-aminopyrazoles.
    • URL:[Link]

  • General Reactivity of Benzoylacetonitriles

    • Title: Synthesis of 3,5-diaminopyrazoles and related compounds.[4]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the mechanism of nitrile addition-cycliz
    • URL:[Link] (Journal Landing Page)

  • Analogous Compound Properties (4-Chlorobenzoylacetonitrile)

    • Title: 4-Chlorobenzoylacetonitrile - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • Context: Provides physicochemical baseline d
    • URL:[Link]

  • Green Chemistry Alternatives

    • Title: Greener Solvent Alternatives - Sigma-Aldrich.[5]

    • Source: Merck/Sigma-Aldrich.
    • Context: Supports the selection of Ethanol over chlorinated solvents used in the alternative ester p

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or specialized compounds like 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to not just use our products effectively, but to handle them with the utmost confidence and care from acquisition to disposal.

Hazard Assessment: Understanding the "Why" Behind the Procedure

While a specific Safety Data Sheet (SDS) for 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile may not be readily available, we can infer its potential hazards based on its structural motifs: a halogenated aromatic ring, a ketone, and a nitrile group.

  • Nitrile Compounds: Organic nitriles are a class of compounds that can be toxic. They can cause irritation to the skin, eyes, and respiratory tract. Some nitriles can be absorbed through the skin.

  • Chlorinated Aromatic Compounds: These compounds can be harmful to aquatic life with long-lasting effects.[1]

  • Substituted Benzoylacetonitriles: Similar molecules often exhibit skin and eye irritant properties.[2]

Given these potential hazards, 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

Immediate Safety & Spill Management: Your First Line of Defense

Accidents can happen. A swift and informed response is crucial to mitigating any potential harm.

Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat[5]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[6] For minor spills, working in a fume hood is advisable.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep to avoid creating dust.

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA), which governs the "cradle-to-grave" management of hazardous waste.[7]

Table 1: Disposal Protocol Summary

StepActionRationale
1 Waste Identification & Characterization Properly classify the waste to ensure it is handled by the correct disposal stream.
2 Segregation Prevent dangerous reactions by keeping incompatible waste streams separate.[8]
3 Containerization Ensure safe storage and transport, preventing leaks and exposure.[9]
4 Labeling Communicate the contents and hazards to all personnel and waste handlers.[10]
5 Accumulation & Storage Adhere to institutional and regulatory limits for hazardous waste storage.
6 Disposal Transfer the waste to a licensed hazardous waste disposal facility.[8]
Detailed Experimental Protocol for Disposal

1. Waste Identification and Characterization:

  • This compound should be classified as a hazardous chemical waste. Due to its chemical structure, it may fall under categories such as "toxic" and "ecotoxic."

2. Segregation:

  • Designate a specific waste container for 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile and chemically compatible substances.
  • Crucially, do not mix this waste with:
  • Strong acids or bases, which could potentially hydrolyze the nitrile group, possibly releasing hydrogen cyanide gas in acidic conditions.
  • Strong oxidizing agents.
  • Aqueous waste, unless the compound is in a dilute solution intended for a specific aqueous waste stream.

3. Containerization:

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[11]
  • The container must be in good condition, with no cracks or residue on the outside.[12]
  • Do not fill the container to more than 90% capacity to allow for expansion of vapors and prevent spills.[11]

4. Labeling:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile"
  • The specific hazards (e.g., "Toxic," "Irritant")
  • The accumulation start date
  • The name of the principal investigator and laboratory information

5. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
  • This area should be under the control of the laboratory personnel, at or near the point of generation.
  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

6. Disposal:

  • Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]
  • Do not attempt to transport the waste off-site yourself.

Decontamination of Reusable Containers and Equipment

Any glassware or equipment that has come into contact with 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile must be decontaminated before reuse.

  • Rinse with a suitable organic solvent: Use a small amount of a solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate) to rinse the container. This rinseate must be collected and disposed of as hazardous waste.

  • Wash with soap and water: After the initial solvent rinse, wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Protocol cluster_spill_response Contingency: Spill Response start Chemical Handling haz_assess Hazard Assessment: - Nitrile Group - Chlorinated Aromatic - Ketone Functionality start->haz_assess Before Use spill Spill Occurs start->spill Potential Accident ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat haz_assess->ppe Informed by Hazards waste_id Identify as Hazardous Waste ppe->waste_id Generate Waste segregate Segregate from Incompatible Chemicals waste_id->segregate containerize Use Approved Waste Container segregate->containerize label_waste Label Container Immediately containerize->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Arrange EHS Pickup store->dispose evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain collect Collect Material contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->containerize Dispose of all materials as hazardous waste

Caption: Disposal workflow for 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile.

By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also maintain compliance with environmental regulations and uphold the principles of responsible scientific research.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • USA Mobile Drug Testing. OSHA Standards to Know Before Starting Your Lab. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]

  • SAFETY DATA SHEET. [Link]

  • The University of Tennessee Health Science Center. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • National University of Singapore. Disposal of Waste Solvents. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • University of St Andrews. Disposal of Chemical Waste. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile represents a compound of interest, necessitating a thorough understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, underpinned by established scientific principles, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

A thorough risk assessment should be conducted before any handling of the material.[5] This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling potentially hazardous chemicals.[5][6] The following PPE is mandatory when working with 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile:

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, acids, and bases, making them a reliable choice for handling research reagents.[7][8][9][10][11] They provide a durable barrier against potential skin contact.[9] Always inspect gloves for any signs of degradation or puncture before use.[12]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from accidental splashes of the compound or solvents.[6] In cases where there is a higher risk of splashing, chemical splash goggles are recommended.
Body Protection Laboratory coatA lab coat provides a removable barrier to protect personal clothing from contamination.[6]
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[12][13]

Diagram: PPE Selection Workflow

PPE_Selection cluster_End Start Assess Task-Specific Risks Hand_Protection Select Hand Protection: Nitrile Gloves Start->Hand_Protection Eye_Protection Select Eye Protection: Safety Glasses/Goggles Start->Eye_Protection Body_Protection Select Body Protection: Lab Coat Start->Body_Protection Respiratory_Protection Work in Fume Hood Start->Respiratory_Protection End Proceed with Experiment

Caption: A workflow for selecting appropriate PPE based on risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

3.1. Preparation:

  • Designated Area: All work with 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile should be conducted in a designated area within a laboratory, clearly marked as a hazardous chemical handling zone.[6]

  • Fume Hood: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary equipment (glassware, spatulas, etc.) and reagents before introducing the compound.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

3.2. Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, perform this task within the chemical fume hood to prevent the inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[3][12] Avoid smelling or tasting chemicals.[12]

  • Container Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[5][6]

3.3. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the immediate area.

  • Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Diagram: Spill Response Protocol

Spill_Response Spill Chemical Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small Spill Assess->Small_Spill Small Large_Spill Large Spill Assess->Large_Spill Large Contain Contain with Absorbent Material Small_Spill->Contain Evacuate Evacuate Area Large_Spill->Evacuate Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Call_EHS Contact Environmental Health & Safety Evacuate->Call_EHS

Caption: A decision-making workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[14]

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile, including contaminated gloves, absorbent materials, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.[13]

4.2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure containers are in good condition and compatible with the waste they hold.[13]

  • Label waste containers with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

4.3. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[15]

  • Never dispose of this chemical down the drain or in the regular trash.[15] This can lead to environmental contamination and may be a violation of local regulations.[15]

By adhering to these guidelines, researchers can confidently and safely handle 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile, fostering a secure and productive research environment.

References

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved February 13, 2026, from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). ABclonal. Retrieved February 13, 2026, from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved February 13, 2026, from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Bio-Rad. Retrieved February 13, 2026, from [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved February 13, 2026, from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved February 13, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. Retrieved February 13, 2026, from [Link]

  • Safety data sheet. (2022, March 8). hubergroup. Retrieved February 13, 2026, from [Link]

  • Preparing & Handling Chemical Solutions. (2023, April 26). ReAgent. Retrieved February 13, 2026, from [Link]

  • 3-(4-Methylphenyl)-3-oxopropanenitrile. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved February 13, 2026, from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved February 13, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 13, 2026, from [Link]

  • EPA Hazardous Waste. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved February 13, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Label Review Manual Chapter 13 – Storage and Disposal. (2008, October). United States Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

  • Chemical Hygiene Plan continued. (n.d.). MIT Plasma Science and Fusion Center. Retrieved February 13, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.